Perfluorotetradecanoic acid

Catalog No.
S773466
CAS No.
376-06-7
M.F
C13F27COOH
C14HF27O2
M. Wt
714.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorotetradecanoic acid

CAS Number

376-06-7

Product Name

Perfluorotetradecanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid

Molecular Formula

C13F27COOH
C14HF27O2

Molecular Weight

714.11 g/mol

InChI

InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43)

InChI Key

RUDINRUXCKIXAJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptacosafluorotetradecanoic Acid; PFTeDA; Perfluoro-n-tetradecanoic Acid; Perfluoromyristic AcidPerfluorotetradecanecarboxylic Acid; Perfluorotetradecanoic Acid

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluorotetradecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

PFTeDA half-life persistence in environment

Author: Smolecule Technical Support Team. Date: February 2026

PFTeDA Overview and Environmental Presence

Perfluorotetradecanoic acid (PFTeDA) is a 14-carbon long-chain perfluoroalkyl substance (PFAS). Its structure and properties lead to environmental persistence and bioaccumulation.

Property Description
Chemical Classification Long-chain Perfluoroalkyl Carboxylic Acid (PFCA) [1]
Chain Length 14 carbon atoms (C14) [1]
Main Applications Photographic films, firefighting foams, detergents, insecticides [1]

The table below summarizes its measured environmental concentrations from research.

Medium Location Concentration
Shellfish France 0.014 - 0.667 ng/g (wet weight) [1]
Wastewater Sludge Industrial regions in Asia Up to 46 ng/g (wet weight) [1]
Microplastics Pearl River Delta, China Average 0.67 ng/g (dry weight); Max 11.3 ng/g (dry weight) [1]
Drinking Water United States (25 treatment plants) Minimum reporting level: 0.13 ng/L [1]
Children's Serum Taiwan (225 children) Arithmetic mean: 30.7 ng/mL (boys), 27.4 ng/mL (girls) [1]

Experimental Protocols for Toxicity Assessment

Here is the detailed methodology from a zebrafish model study on PFTeDA toxicity [1]. The workflow summarizes the experimental design and key findings:

G cluster_assays Endpoint Assays Start Chemical Preparation PFTeDA in Embryo Rearing Media (ERM) ExpDesign Exposure Experiment Design Concentrations: 0.01, 0.1, 1, 10 µM n=5 beakers/group, 20 fish/beaker Start->ExpDesign DailyObs Daily Monitoring (7 days) Mortality, Hatch Rate, Deformities ExpDesign->DailyObs SampleCol Sample Collection (Larvae, 7 dpf) DailyObs->SampleCol Assays Endpoint Assays SampleCol->Assays Results Key Results: No significant mortality/hatching effects. Gene expression altered at 10 µM. No change in oxidative respiration. ROS reduced at 10 µM. No significant behavioral changes. Assays->Results GeneExp Gene Expression Analysis (mitochondrial: cox1, mt-nd3; oxidative stress: cat, hsp70, hsp90a) Mitochondrial Mitochondrial Bioenergetics (Basal respiration, ATP-linked respiration) ROS Reactive Oxygen Species (ROS) Measurement Behavior Behavioral Tests (Visual Motor Response, Light-Dark Preference)

Zebrafish experimental workflow for assessing PFTeDA developmental and behavioral toxicity [1].

  • Chemical Preparation: PFTeDA stock solutions were prepared in embryo rearing media (ERM) and stored at -20°C in brown glass vials. Exposure solutions (0.01, 0.1, 1, and 10 µM) were made fresh daily [1].
  • Organism and Exposure: Zebrafish embryos were randomly assigned to 25 mL Pyrex beakers (20 fish per beaker in 10 mL ERM). The exposure period lasted 7 days, with solutions replaced daily [1].
  • Endpoint Measurements:
    • Developmental Toxicity: Daily monitoring of mortality, hatch rate, and deformities [1].
    • Gene Expression: Analysis of mitochondrial-related (cox1, mt-nd3) and oxidative stress-related (cat, hsp70, hsp90a) genes via real-time PCR in larval fish [1].
    • Mitochondrial Bioenergetics: Measured using an XFe24 Flux analyzer to assess basal respiration and oligomycin-induced ATP-linked respiration in embryos [1].
    • Oxidative Stress: Reactive oxygen species (ROS) levels were measured in larvae [1].
    • Behavioral Assessment: Visual Motor Response (VMR) test and Light-Dark preference test were conducted on 7 days post-fertilization (dpf) larvae [1].

Finding More Specific Half-Life Data

While the searched literature confirms PFTeDA's environmental persistence, it does not provide a specific half-life value. The following approaches may help you find this data:

  • Consult Specialized Databases: Search in regulatory dossiers or chemical databases like the US EPA's CompTox Chemicals Dashboard for experimental or modeled half-life data.
  • Use Environmental Fate Models: Apply OECD Screening Tool for overall persistence or SimpleBox [2] to estimate PFTeDA's half-life based on its physicochemical properties [3].
  • Review Broader PFAS Studies: Look for analytical studies measuring PFAS levels over time in contaminated sites, which can be used to calculate disappearance half-lives.

References

How is PFTeDA processed in the human body

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on PFTeDA Processing

The table below summarizes the key parameters for PFTeDA's toxicokinetics gathered from recent studies:

Parameter Value / Finding Context / Model Source
Dermal Absorption Apparent Permeation Coefficient (Papp): ~7.0 × 10⁻⁵ cm/h In vitro 3D-human skin equivalent model [1]
Tissue Binding Unbound fraction (fu*) in human tissues is very low; binding affinity ranks: Brain > Liver ≈ Kidneys ≈ Heart > Lungs [2] Measurement of unbound fractions in human tissue homogenates [2]

| Bioaccumulation | - PFTeDA had the lowest cumulative permeation through skin in a study of 14 PFAS [1].

  • Found in liver, kidney, and heart of wildlife (bank vole), indicating significant accumulation [3]. | - In vitro dermal study [1]
  • Terrestrial food web study [3] | | | Prediction Model | Rat liver tissue is a suitable surrogate for predicting the unbound fraction of PFAS in human tissues (R² ≥ 0.98) [2]. | Interspecies correlation analysis [2] | |

Experimental Protocols for Investigation

For researchers aiming to study the toxicokinetics of PFTeDA or similar PFAS, here are detailed methodologies from recent, relevant studies.

Measuring Unbound Fractions in Tissues

This protocol, adapted from a study measuring unbound fractions of 16 PFAS in human and rodent tissues, is critical for understanding distribution [2].

  • Key Materials: PFTeDA standard, human or rodent tissues (e.g., liver, brain), rapid equilibrium dialysis device (e.g., HTD96), cellulose membranes (MW cutoff: 12-14 kDa), Dulbecco's phosphate-buffered saline (DPBS, pH 7.4), homogenizer (e.g., Omni TH).
  • Tissue Preparation: Thaw frozen tissues and make small incisions to minimize blood contamination. Soak in DPBS for five minutes. Weigh the tissue and homogenize it in DPBS at a dilution of 1:5 (or 1:10 for brain tissue) using a tissue homogenizer, followed by a glass dounce homogenizer [2].
  • Equilibrium Dialysis:
    • Pre-saturate the dialysis membranes with PFAS-spiked DBPS buffer.
    • Load the tissue homogenate into the donor chamber and a PFAS-spiked buffer into the receiver chamber.
    • Dialyze at 37°C with shaking for a predetermined time to reach equilibrium.
    • Measure the concentrations of PFTeDA in both chambers after dialysis.
  • Data Calculation: The unbound fraction (f_unbound*) is calculated as the ratio of the PFTeDA concentration in the receiver chamber to its concentration in the donor chamber after equilibrium is reached [2].
Investigating Tissue Distribution Using Knockout Models

This in vivo approach, used to study PFOS, can be adapted to investigate PFTeDA. It mechanistically tests the role of specific proteins in toxicokinetics [4].

  • Animal Model: Use albumin-deficient (Alb⁻/⁻) mice and wild-type (WT) controls (e.g., C57BL/6J).
  • Dosing: Administer PFTeDA daily via oral gavage for a set period (e.g., 7 days). Doses should be selected to reflect subtoxic and toxic responses.
  • Tissue Collection and Analysis: At necropsy, collect plasma, liver, kidney, and other tissues. Analyze PFTeDA concentrations using techniques like LC-MS/MS.
  • Data Interpretation: Compare tissue concentrations between Alb⁻/⁻ and WT mice. Lower plasma and higher liver concentrations in knockout models indicate that the protein (e.g., albumin) is a key driver in the plasma distribution of the compound [4].

Conceptual Framework for PFTeDA Toxicokinetics

The diagram below illustrates the core processes and determinants of PFTeDA processing in the body, based on the general behavior of long-chain PFAS.

G PESTICIDE Exposure Source ABSORPTION Absorption PESTICIDE->ABSORPTION DISTRIBUTION Distribution ABSORPTION->DISTRIBUTION Enters Blood A1 Low dermal absorption rate (Papp: ~7.0×10⁻⁵ cm/h) [1] ABSORPTION->A1 A2 Dietary intake expected to be significant source ABSORPTION->A2 ACCUMULATION Tissue Accumulation DISTRIBUTION->ACCUMULATION Binds to Proteins & Lipids ELIMINATION Elimination ACCUMULATION->ELIMINATION Very Slow D1 Strongly binds to tissue components (proteins, lipids) [2] ACCUMULATION->D1 D2 High accumulation in liver, kidney, heart [2] [3] ACCUMULATION->D2 D3 Very low unbound fraction (fu) driving long half-life [2] ACCUMULATION->D3 E1 Extremely slow or negligible ELIMINATION->E1

This conceptual model visualizes PFTeDA's toxicokinetic journey, from entry to potential long-term persistence in the body.

Key Conclusions for Researchers

  • Pronounced Accumulation: PFTeDA's long fluorinated carbon chain (14 carbons) results in extremely strong binding to tissues and very low unbound fractions, predicting a long elimination half-life and significant bioaccumulation [2].
  • Research Gaps: Direct studies on PFTeDA's metabolism, excretion pathways, and specific protein interactions in humans are still needed. Most current data is inferred from its structural properties and behavior in environmental bioaccumulation studies [3].
  • Recommended Models: The established correlation between rat and human tissue binding suggests that rodent models are appropriate for predicting human toxicokinetics [2]. The albumin knockout model provides a powerful tool for mechanistic studies [4].

References

Perfluorotetradecanoic acid sources contamination landfills biosolids

Author: Smolecule Technical Support Team. Date: February 2026

Contamination Pathway: From Waste to Land

The diagram below illustrates the primary pathway through which PFAS, including long-chain compounds like PFTeD, enter the environment via biosolids.

G cluster_EnvImpact Environmental Impact Pathways PFAS_Sources PFAS Sources (Industrial & Consumer Waste) WWTP Wastewater Treatment Plant (WWTP) PFAS_Sources->WWTP Influent Biosolids Biosolids (Treated Sewage Sludge) WWTP->Biosolids PFAS Partitioning Land_Application Land Application (Agricultural Soil) Biosolids->Land_Application Soil Amendment Environmental_Impact Environmental Impact Land_Application->Environmental_Impact Leaching Leaching to Groundwater Environmental_Impact->Leaching Runoff Surface Water Runoff Environmental_Impact->Runoff Crop_Uptake Crop Uptake Environmental_Impact->Crop_Uptake

PFAS contamination pathway from sources to environmental impact via biosolids

Quantitative Data on PFAS in Soils and Biosolids

While PFTeD is not singled out, recent field studies provide concentration ranges for total PFAS and specific regulated compounds, offering a quantitative perspective on contamination levels.

Table 1: PFAS Concentrations in Biosolids-Amended Agricultural Soils (from 10 Northeastern US Farms)

Matrix / Sample Type ∑PFAS Concentration Range (ng/g, dry weight) Key PFAS Compounds Detected Context and Comparison
Biosolids-Treated Soils (Surface) ∑40PFAS: 1.0 to ~98 ng/g [1] [2] PFOA, PFOS, various PFCAs & PFSAs Concentrations significantly higher than controls; varies with biosolids source and soil properties [1]
Control Soils (No Biosolids) ∑40PFAS: ~1.0 ng/g [1] Primarily PFOS Background levels for comparison [1]
Reference (Global Background) ∑32PFAS: 0.05 to 15 ng/g [1] Varies Soils from 62 global locations, including Antarctica [1]

Table 2: Examples of State Regulatory Limits for PFOS and PFOA in Biosolids (as of 2025)

State Regulatory Action Level(s) Consequence
Michigan [3] 20 μg/kg (Trigger); 100 μg/kg (Prohibition) Landowner notification and reduced application rate at trigger level; no land application above prohibition level.
Minnesota [3] [4] 20 μg/kg (Action); 50 μg/kg (Action); 125 μg/kg (Prohibition) Tiered responses: reporting, source reduction, reduced application rates, and eventual prohibition.
New York [3] 20 μg/kg (Trigger); 50 μg/kg (Prohibition) Additional sampling required at trigger level; no land application above prohibition level.
Maryland [3] >20 μg/kg; >100 μg/kg (Recommended Actions) Recommends reduced application rate and mitigation strategies; suggests ceasing application at higher levels.

Analytical Methods and Experimental Protocol

For consistent and reliable data, the U.S. EPA Method 1633 is the benchmark for analyzing PFAS in environmental solid samples, including biosolids and soil [5] [3].

Key Protocol Details:

  • Analytes: Measures 40 different PFAS compounds, including perfluoroalkyl carboxylic acids (PFCAs like PFOA) and perfluoroalkyl sulfonic acids (PFSAs like PFOS). While PFTeD is a C14 PFCA and falls within the scope of compounds this method can target, its specific inclusion in the standard list should be verified with the latest version of the method [1] [3].
  • Sample Preparation:
    • Container: 125 mL HDPE container (must not have a PTFE liner) [3].
    • Preservation & Holding Time: Samples must be refrigerated at ≤6°C and shipped to the lab within 48 hours of collection. The holding time for regulated analytes like PFOA and PFOS is 90 days [3].
    • Extraction & Analysis: The method includes specific sample extraction protocols for solid matrices like biosolids. Analysis is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [3].
  • Reporting: Results are reported on a dry weight basis (e.g., μg/kg or ng/g), requiring determination of the sample's percent solids [3].

Regulatory and Scientific Context

  • Federal Activity: The EPA released a Draft Sewage Sludge Risk Assessment for PFOA and PFOS in January 2025. This assessment indicates potential human health risks from land application of biosolids even at very low concentrations (e.g., 1 μg/kg of PFOS), signaling potential future federal regulations [6] [3].
  • State-Level Action: In the absence of federal regulations, many states have implemented their own monitoring programs and action levels, creating a complex regulatory landscape [1] [3]. Some, like Maine, have banned the land application of biosolids altogether [1] [3].
  • Transformation in Environment: Studies note that while PFAS "precursors" are present in biosolids, they can undergo biotransformation in soil into terminal products like PFOA and PFOS, contributing to long-term persistence [1] [2].

Knowledge Gaps and Research Directions

Your whitepaper should acknowledge that while the pathway for PFAS is established, specific data on PFTeD is limited. Future research should:

  • Focus on Long-Chain PFCAs: Specifically quantify the presence and behavior of PFTeD and other long-chain compounds in the biosolids-to-soil pathway.
  • Investigate Precursors: Study the transformation of precursors into PFTeD in environmental matrices.
  • Assess Mobility and Bioaccumulation: Evaluate the leaching potential and bioaccumulation factors specific to PFTeD, which may differ from shorter-chain and more commonly studied compounds.

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available from recent toxicological studies.

Aspect Details
Environmental Presence Detected in shellfish (France: 0.014-0.667 ng/g wet weight) [1], wastewater sludge (Asia: up to 46 ng/g) [1], microplastics (Pearl River Delta, China: avg 0.67 ng/g dw, max 11.3 ng/g dw) [1], and drinking water (US: lowest reporting level 0.13 ng/L) [1].
Study Compound Perfluorotetradecanoic Acid (PFTeDA) [1].
Tested Concentrations 0.01, 0.1, 1, and 10 µM (Zebrafish study) [1]; 0, 10, and 20 mg/kg body weight (Rat study) [2].

| Key Findings (Zebrafish) | • No significant impact on survival, hatching, or deformity frequency [1]. • Altered Gene Expression: Upregulation of mitochondrial (cox1, mt-nd3) and oxidative stress-related (cat, hsp70, hsp90a) genes at 10 µM [1]. • Reduced Reactive Oxygen Species at 10 µM, despite increased antioxidant gene transcription [1]. • No significant changes in basal mitochondrial respiration, ATP-linked respiration, or larval locomotor behavior [1]. | | Key Findings (Rat) | • Reduced serum testosterone and lowered sperm count in the epididymis at 20 mg/kg [2]. • Down-regulated genes (Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, Hsd11b1, Insl3) and their corresponding proteins in Leydig cells [2]. • Inhibited signaling pathways, indicated by decreased phosphorylation of AKT1 and ERK1/2 [2]. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the data above.

Zebrafish Embryo Toxicity Study [1]
  • Chemical Exposure: PFTeDA (PESTANAL, analytical standard) was dissolved in embryo-rearing medium (ERM). Exposure solutions were prepared fresh daily.
  • Organism and Housing: Zebrafish embryos (AB × Tu strain) were obtained from a laboratory breeding colony maintained at 27 ± 0.5 °C, pH 7.2 ± 0.2, on a 14:10 h light/dark cycle.
  • Experimental Design: Embryos were randomly assigned to 25 mL Pyrex beakers (20 fish/beaker with 10 mL ERM). They were exposed to a range of PFTeDA concentrations (0.01, 0.1, 1, and 10 µM) for 7 days. The exposure medium was replaced daily.
  • Endpoint Assessment:
    • Developal Toxicity: Daily recording of mortality, hatch rate, and deformities using an imaging system.
    • Gene Expression: Analysis of mitochondrial and oxidative stress-related genes via real-time PCR in larval fish.
    • Mitochondrial Bioenergetics: Measurement of oxidative respiration in embryos using an XFe24 Flux analyzer.
    • Oxidative Stress: Measurement of reactive oxygen species (ROS) levels in larvae.
    • Behavioral Assessment: Locomotor activity was evaluated in 7-day post-fertilization larvae using the Visual Motor Response Test and the Light–Dark preference test.
Rat Leydig Cell Regeneration Study [2]
  • Chemical Exposure: Adult male Sprague-Dawley rats were daily gavaged with PFTeDA (0, 10, or 20 mg/kg body weight) for 10 days.
  • Leydig Cell Ablation: After the exposure period, rats were injected intraperitoneally with a single dose of ethylene dimethane sulfonate (EDS) at 75 mg/kg body weight to eliminate existing Leydig cells and trigger a regenerative process.
  • Tissue and Sample Collection: Animals were euthanized on day 21 (early regeneration stage) and day 56 (late maturation stage) after EDS injection.
  • Endpoint Assessment:
    • Hormone Measurement: Serum levels of testosterone, luteinizing hormone, and follicle-stimulating hormone were measured.
    • Gene and Protein Expression: The expression of key Leydig cell genes (Cyp11a1, Hsd3b1, etc.) and their proteins were analyzed.
    • Signaling Pathway Analysis: Phosphorylation levels of key signaling proteins AKT1 and ERK1/2 were examined.
    • Fertility Metric: Sperm count in the epididymis was evaluated.

Monitoring Technology & Workflow

While direct data on PFTeDA is sparse, the broader field of environmental monitoring for pollutants is rapidly advancing. The following diagram illustrates a modern, integrated workflow for monitoring environmental contaminants like PFTeDA, from sample collection to data analysis.

G Start Environmental Sample Collection A Sample Preparation (Water, Soil, Biological Tissue) Start->A  Field Work B Analytical Technique (LC-MS/MS, GC-MS) A->B  Lab Processing C Data Acquisition & Pre-processing B->C  Raw Data D Advanced Data Analysis (AI/ML, Predictive Analytics) C->D  Structured Data E Toxicological Assessment (In vivo/In vitro models) D->E  Data Insights F Risk Assessment & Regulatory Reporting E->F  Experimental Results

The workflow for monitoring environmental contaminants integrates advanced technologies like AI and IoT for efficient data processing and analysis [3] [4].

Emerging Monitoring Trends and Solutions

The following table outlines key technologies that are enhancing the capability to detect and track pollutants like PFTeDA in the environment.

Trend Description Potential Application for PFTeDA
AI-Enhanced Remote Sensing [4] Using AI and machine learning to interpret satellite and aerial imagery for environmental tracking. Monitoring industrial sites and water bodies for potential PFTeDA discharge and dispersion.
IoT & Edge AI [3] [4] Deployment of networks of smart sensors that process data locally (at the "edge") for real-time monitoring. Creating cost-effective, widespread sensor networks in rivers or lakes to detect PFTeDA in near real-time.
Predictive Analytics [3] [4] Using historical and real-time data with AI models to forecast environmental trends and pollution events. Predicting potential contamination events in water supplies, allowing for preemptive action.
Blockchain for Data Integrity [4] Using blockchain technology to ensure environmental data is immutable, traceable, and authentic. Providing verifiable and tamper-proof data on PFTeDA levels for regulatory compliance and scientific research.

A Guide for Researchers

Based on the available information, here is a path forward for professionals concerned with PFTeDA:

  • Focus on Analytical Chemistry: The first step is reliable detection. Prioritize the development and refinement of highly sensitive analytical methods, such as LC-MS/MS, capable of detecting PFTeDA at the low ng/L (parts-per-trillion) levels at which it is present in the environment [1].
  • Leverage Advanced Monitoring Platforms: Utilize the trends outlined above. IoT-based water quality monitoring systems can be deployed for continuous sampling [3], and the data generated can be analyzed with AI-driven predictive models to identify pollution sources and trends [4].
  • Integrate Mechanistic Toxicology: Your experimental protocols should link environmental concentrations to adverse outcomes. The existing rodent and zebrafish models provide a foundation for understanding the reproductive toxicity and mitochondrial dysfunction caused by PFTeDA [1] [2]. Further research should explore these pathways in greater depth.

References

EPA Method 1633: An Application Note for PFTeDA Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Per- and polyfluoroalkyl substances (PFAS) are synthetic chemicals known for their persistence in the environment. Perfluorotetradecanoic acid (PFTeDA) is one such long-chain PFAS compound. EPA Method 1633 is a comprehensive procedure developed by the U.S. Environmental Protection Agency for testing up to 40 PFAS compounds in non-potable water, soil, biosolids, sediment, and tissue samples [1] [2]. This application note details the use of this method for the specific analysis of PFTeDA.

2. Methodology Overview The analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Target compounds are isolated from the sample matrix through solid-phase extraction (SPE) and quantified with respect to isotopically labeled internal standards to ensure accuracy [2].

The workflow for this method is summarized in the following diagram:

workflow Start Sample Collection Prep Sample Preparation (Solid-Phase Extraction) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Processing & QC Analysis->Data End Result Reporting Data->End

3. Detailed Experimental Protocol

3.1. Sampling Guidelines Proper sampling is critical to avoid contamination and ensure representative results. The table below outlines the sampling requirements based on the sample matrix [2].

Matrix Container Minimum Sample Amount Preservation & Storage
Aqueous (Water) 125 mL HDPE (no PTFE liner) [3] 500 mL (nominal) [2] Ship to lab at ≤6°C within 48 hours of sampling [3]
Soil, Sediment, Biosolids Wide-mouth HDPE jar [2] Do not fill beyond 3/4 full [2] Hold PFOA/PFOS for ≤90 days [3]
Tissue (Fish) Wrapped in aluminum foil or food-grade polyethylene tubing [2] Follow field sampling protocols [2] Frozen until analysis [4]

3.2. Sample Preparation: Solid-Phase Extraction (SPE) This section describes the SPE procedure for aqueous samples, which can be automated to increase throughput [4].

  • Materials & Reagents:

    • SPE Cartridge: Oasis WAX/GCB bilayer dual-phase cartridge (Weak Anion Exchange/Graphitized Carbon Black) [4].
    • Internal Standards: Spiked with extracted internal standards (EIS) prior to extraction. A list of the 40 target PFAS, including PFTeDA, is provided in Table 2 [4] [2].
    • Solvents: High-purity solvents and reagents as specified in EPA 1633.
  • Procedure:

    • Sample Pre-treatment: For complex matrices like influent wastewater with high suspended solids, use inline filters or pack glass wool into the SPE cartridge to prevent clogging [4].
    • SPE Extraction:
      • Condition the WAX/GCB cartridge with specified solvents.
      • Load the sample (e.g., 500 mL, 250 mL, or 50 mL).
      • Wash the cartridge to remove interferences.
      • Elute the target PFAS analytes into a collection tube.
    • Concentration & Reconstitution: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis [4].
    • Add Non-extracted Internal Standard (NIS): Spike the final extract with NIS after extraction [4].

3.3. Instrumental Analysis: LC-MS/MS Conditions The following table summarizes the typical LC-MS/MS operating conditions as adapted from the method and supporting literature [4].

Parameter Specification
LC System ACQUITY Premier System with Binary Solvent Manager [4]
Analytical Column ACQUITY Premier BEH C18 Column, 2.1 x 50 mm, 1.7 µm [4]
Column Temperature 35 °C [4]
Mobile Phase A 2 mM Ammonium Acetate in Water [4]
Mobile Phase B 2 mM Ammonium Acetate in Acetonitrile [4]
Injection Volume 2-10 µL (adjustable based on sample volume) [4]
Flow Rate 0.3 mL/min [4]
MS System Xevo TQ Absolute Mass Spectrometer [4]
Ionization Mode Electrospray Ionization (ESI), negative mode [2]
Data Acquisition Multiple Reaction Monitoring (MRM) [2]

4. Data Analysis & Quality Control The method includes strict quality control measures. Quantification is performed by comparing the analyte response to the response of the corresponding isotopically labeled internal standard [2]. Key QC samples include:

  • Method Blanks: To monitor for contamination.
  • Laboratory Control Samples (LCS): To assess accuracy.
  • Matrix Spikes: To evaluate matrix effects.
  • Duplicate Samples: To monitor precision.

5. Regulatory Context & State-Level Limits While there are no federal regulations for PFAS in biosolids in the USA as of late 2025, several states have enacted their own limits. The EPA's January 2025 draft risk assessment indicates health risks from even low concentrations (e.g., 1 µg/kg) of PFOS and PFOA in land-applied biosolids, which may lead to stricter future regulations [3]. The following table summarizes selected state-level action limits for key PFAS in biosolids.

State Regulatory Status for PFAS in Biosolids
Michigan Trigger Limit: 20 µg/kg (PFOS/PFOA). Action: Notify landowner. Ceiling Limit: 100 µg/kg (PFOS/PFOA). Action: Land application not permitted [3].
Minnesota Action Limit 1: >20 µg/kg (PFOS/PFOA). Action: Report to landowner, encourage source reduction. Action Limit 2: >50 µg/kg. Action: Initiate mitigation, reduce application rates. Ceiling Limit: >125 µg/kg. Action: Land application not permitted [3].
Wisconsin Sum of PFOA+PFOS: >150 µg/kg = Land application not allowed; 50-150 µg/kg = Reduce application rates, additional sampling; 20-50 µg/kg = Additional sampling and reduction efforts [3].
Maine Direct land application and/or sale of biosolids is not permitted [3].

6. Recent Advances & Practical Considerations

  • Reduced Sample Volume: Recent studies demonstrate that reducing the sample volume from 500 mL to 50 mL for aqueous samples can halve the sample preparation time (to ~1 hour per batch) while still meeting all recovery requirements and achieving lower Method Detection Limits (MDLs) for most compounds, thanks to modern sensitive mass spectrometers [4].
  • Biosolids Analysis: For solid matrices like biosolids, percent solids determination is required to report results in dry weight concentrations (µg/kg), as mandated by most regulations [3]. EPA Method 1633 contains specific extraction protocols for this matrix [3] [1].

Conclusion

EPA Method 1633 provides a robust, standardized framework for the sensitive and reliable detection of PFTeDA across various environmental matrices. The method's flexibility allows for optimization, such as reducing sample volume to increase laboratory efficiency. As regulatory landscapes continue to evolve, this method is poised to be the cornerstone for PFAS compliance monitoring and environmental risk assessment.

References

Application Note: Analysis of Perfluorotetradecanoic Acid (PFTeDA) by LC-MS/MS in Accordance with ASTM D7979-17

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Perfluorotetradecanoic acid (PFTeDA) is a long-chain perfluoroalkyl substance (PFAS) that has been detected in environmental waters and is of increasing toxicological concern. Studies have linked PFTeDA to serious health effects, including the disruption of male reproductive function by blocking Leydig cell development in pubertal rats, and the promotion of liver steatosis and fibrosis in liver cell models by activating the unfolded protein response (UPR) pathway [1] [2]. The ASTM D7979-17 method provides a standardized approach for monitoring PFAS, including PFTeDA, in environmental water samples at the required low ng/L (parts-per-trillion) level [3]. This application note details the experimental protocol for the analysis of PFTeDA, leveraging a large-volume direct injection technique on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to achieve high sensitivity and robustness.

2.0 Experimental Protocol

2.1 Sample Preparation The sample preparation is designed to minimize contamination and analyte loss [3].

  • Sample Volume: Use a 5-mL water sample (e.g., surface water, groundwater, or wastewater).
  • Surrogate Addition: Spike the sample with 160 ng/L of isotopically labeled surrogate standards (e.g., ¹³C₄-PFTeDA, if available) to monitor method performance and recovery.
  • Protein Precipitation: Add 5 mL of methanol to the sample and vortex mix for 2 minutes.
  • Filtration: Filter the entire 10 mL volume using a disposable polypropylene syringe. The filter assembly should consist of a glass filter (1.0 μm pore size) stacked on top of a polypropylene GHP filter (0.2 μm pore size).
  • Acidification: Add 10 μL of acetic acid to the filtered sample.
  • Vial Transfer: Transfer an aliquot of the prepared sample to a polypropylene autosampler vial and seal with a polyethylene cap to avoid PFAS background contamination.

2.2 Instrumental Configuration and Conditions The following conditions, adapted from the ASTM method, are critical for achieving the necessary separation and sensitivity [3].

Table 1: Liquid Chromatography Conditions

Parameter Specification
LC System ACQUITY UPLC I-Class (fitted with PFC Kit)
Column ACQUITY UPLC CSH Phenyl Hexyl, 1.7 μm, 2.1 × 100 mm
Column Temperature 35 °C
Injection Volume 30 μL
Mobile Phase A 95:5 Water:Methanol + 2 mM Ammonium Acetate
Mobile Phase B Methanol + 2 mM Ammonium Acetate

Table 2: Gradient Program

Time (min) Flow Rate (mL/min) %A %B
0.0 0.3 100 0
1.0 0.3 80 20
6.0 0.3 55 45
13.0 0.3 20 80
14.0 0.4 5 95
17.0 0.4 5 95
18.0 0.3 100 0
22.0 0.3 100 0

Table 3: Mass Spectrometry Conditions

Parameter Specification
MS System Xevo TQ-XS
Ionization Mode Electrospray Ionization (ESI-)
Capillary Voltage 1.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 1100 L/hr
Cone Gas Flow 150 L/hr
Source Temperature 120 °C
Method Events Divert flow to waste from 15 to 21 min.

2.3 MRM Optimization For PFTeDA, the multiple reaction monitoring (MRM) transitions and parameters should be optimized for maximum sensitivity. This can be efficiently performed using automated software tools. For instance, the QuanOptimize tool in MassLynx can automatically determine the optimal parent ion, fragment ions, cone voltage, and collision energy through direct injection [3]. The exact MRM transitions for PFTeDA should be established during method development.

3.0 Toxicological Context and Affected Pathways Understanding the biological pathways affected by PFTeDA provides context for the importance of its monitoring.

3.1 PFTeDA-Induced Liver Toxicity Pathway Chronic exposure to PFTeDA can contribute to Non-Alcoholic Fatty Liver Disease (NAFLD) by inducing steatosis (fatty accumulation) and fibrosis in liver cells. The mechanism involves the activation of the Unfolded Protein Response (UPR) and subsequent signaling cascades [1].

liver_toxicity PFTeDA PFTeDA UPR_Activation UPR_Activation PFTeDA->UPR_Activation Oxidative_Stress Oxidative_Stress UPR_Activation->Oxidative_Stress Increases Steatosis Steatosis Oxidative_Stress->Steatosis Upregulates SCD1, FASN Fibrosis Fibrosis Oxidative_Stress->Fibrosis Upregulates TIMP2, TGFβ

Diagram 1: Proposed pathway for PFTeDA-induced liver steatosis and fibrosis via UPR activation.

3.2 PFTeDA Inhibition of Leydig Cell Development In male pubertal rats, PFTeDA exposure inhibits the development of Leydig cells, which are crucial for testosterone production. The mechanism involves the induction of ferroptosis and the disruption of key energy and autophagy pathways [2].

leydig_cell PFTeDA PFTeDA Ferroptosis Ferroptosis PFTeDA->Ferroptosis SIRT1_PGC1a SIRT1/PGC-1α ↓ Ferroptosis->SIRT1_PGC1a AMPKA AMPKA ↓ Ferroptosis->AMPKA Steroidogenesis Steroidogenesis (Star, Cyp11a1) ↓ SIRT1_PGC1a->Steroidogenesis Autophagy Autophagy (LC3B, Beclin1) ↓ AMPKA->Autophagy mTOR mTOR ↑ AMPKA->mTOR Autophagy->Steroidogenesis mTOR->Autophagy Inhibits Testosterone Testosterone ↓ Steroidogenesis->Testosterone

Diagram 2: Proposed pathway for PFTeDA inhibition of Leydig cell development.

4.0 Analytical Performance Data Method performance for PFTeDA and other PFAS compounds can be validated by calculating the Method Detection Limit (MDL).

Table 4: Example Method Detection Limit (MDL) Data for Select PFAS Compounds

PFAS Compound MDL (ng/L)
Perfluorobutanoic acid (HFBA) < 10
Perfluorooctanoic acid (PFOA) < 10
This compound (PFTeDA) To be determined experimentally
Perfluorooctanesulfonic acid (PFOS) < 10

Note: The MDL for PFTeDA should be determined experimentally by analyzing at least nine replicates of a reagent water sample spiked at a low concentration (e.g., 10-50 ng/L). The MDL is calculated as MDL = SD × t_(n-1), where SD is the standard deviation of the replicates and t_(n-1) is the Student's t-value for a 99% confidence level (e.g., 2.896 for n=9) [3].

Conclusions

The protocol outlined here, based on ASTM D7979-17, provides a robust and sensitive framework for monitoring the emerging contaminant PFTeDA in environmental water samples. The use of a large-volume direct injection minimizes sample preparation and reduces analyte loss. Key steps to ensure data quality include:

  • Contamination Mitigation: Using a dedicated PFC kit for the LC system and carefully selecting labware are essential to control background interference [3].
  • Recovery Assessment: The use of isotopically labeled surrogates is critical for validating method accuracy and correcting for matrix effects [3].
  • Toxicological Relevance: The ability to detect PFTeDA at low ng/L levels is paramount for assessing its potential to disrupt endocrine function and promote liver disease, as evidenced by recent toxicological studies [1] [2].

References

Application Note: Analysis of Perfluorotetradecanoic Acid (PFTeDA) in Environmental Water Samples Using HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Per- and polyfluoroalkyl substances (PFAS) are synthetic chemicals of significant concern due to their extreme persistence, bioaccumulation potential, and associated health risks [1]. Perfluorotetradecanoic acid (PFTeDA) is a long-chain perfluoroalkyl carboxylic acid that has been detected in environmental matrices [2]. Monitoring these substances at trace levels requires robust, sensitive, and reliable analytical methods.

This application note outlines a detailed protocol for the quantification of PFTeDA in river water samples. The method is based on dispersive magnetic solid-phase extraction (DMSPE) for sample clean-up and pre-concentration, followed by separation and detection using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method is designed to achieve high sensitivity and accuracy for ultra-trace analysis.

Experimental Protocol

Materials and Reagents
  • Analytes: PFTeDA (purity ≥96%, Sigma-Aldrich) [2].
  • Internal Standards: Use of stable isotope-labeled analogues of PFTeDA (if commercially available) is highly recommended for accurate quantification.
  • Adsorbent: Magnetic Fe₃O₄@MIL-101(Cr) nanocomposite [2].
  • Chemicals: HPLC-grade acetonitrile and methanol, ammonium acetate, acetic acid, and other reagents were purchased from Sigma-Aldrich [2].
  • Water: High-purity water (e.g., 18.2 MΩ·cm) from a system like Millipore Milli-Q.
  • Equipment: HPLC system coupled with a triple-quadrupole mass spectrometer, vortex mixer, ultrasonic bath, centrifuge, and a strong magnet for DMSPE.
Sample Preparation: Dispersive Magnetic Solid-Phase Extraction (DMSPE)

The following workflow diagram illustrates the key steps of the sample preparation process:

G Start Water Sample (e.g., 100 mL) A Add Internal Standard and Adjust pH Start->A B Add Magnetic Adsorbent (Fe₃O₄@MIL-101(Cr)) A->B C Vortex and Shake for Extraction B->C D Separate Adsorbent with External Magnet C->D E Discard Supernatant D->E F Elute Analytes with Organic Solvent E->F G Concentrate and Reconstitute in Injection Solvent F->G End HPLC-MS/MS Analysis G->End

Diagram 1: Workflow for the Dispersive Magnetic Solid-Phase Extraction (DMSPE) of PFTeDA from water samples.

The specific steps are as follows:

  • Sample Collection and Pretreatment: Collect water samples in pre-cleaned containers. Centrifuge at 11,000 × g for 5 minutes to remove suspended particulates [1].
  • Internal Standard Addition: Fortify the sample with a known concentration of the internal standard to monitor method performance.
  • Extraction: Add a optimized amount (e.g., 10-50 mg) of the magnetic Fe₃O₄@MIL-101(Cr) adsorbent to a known volume of water sample (e.g., 100 mL) [2].
  • Interaction: Vortex the mixture and shake for a predetermined time to allow the PFTeDA to adsorb onto the magnetic particles.
  • Separation: Place the sample container on a strong magnet to separate the adsorbent from the liquid. Decant and discard the clear supernatant.
  • Elution: Add a small volume of organic eluent (e.g., methanol or acetonitrile, possibly acidified) to the collected adsorbent to desorb the PFTeDA. Vortex or sonicate to aid elution.
  • Concentration: Separate the eluent using the magnet, transfer it to a new vial, and gently evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable initial mobile phase (e.g., 100 μL of a water/methanol mixture) for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Analysis

The table below summarizes the recommended liquid chromatography conditions.

Table 1: Recommended HPLC Conditions for PFTeDA Separation [2] [1]

Parameter Specification Note
HPLC System UHPLC or HPLC system capable of handling high backpressures
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm) Suitable for retaining highly non-polar compounds like PFTeDA.
Mobile Phase A 5-10 mM Ammonium Acetate in Water Additive improves ionization in MS.
Mobile Phase B Methanol or Acetonitrile Acetonitrile is commonly used.
Gradient Program Start at 20% B, increase to 95% B over 5-10 min, hold for 2-3 min. Requires optimization for specific column and instrument.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 μL

The table below summarizes the key mass spectrometry parameters that need to be established.

Table 2: Key MS/MS Parameters to be Optimized for PFTeDA

Parameter Description
Ionization Mode Electrospray Ionization (ESI), Negative mode [1]
Precursor Ion ([M-H]⁻) To be determined experimentally (theoretical for C₁₄HF₂₇O₂)
Product Ions Two most abundant fragments (e.g., CF₃⁻ and others)
Collision Energy (CE) Optimized for each transition
Ion Transfer Tube Temp. ~325 °C for legacy PFAS [1]

Method Validation

A method developed according to this protocol should be validated using established guidelines. The following table lists the typical validation parameters and the performance that can be expected based on literature for similar PFAS methods [2] [3].

Table 3: Expected Method Validation Performance Parameters

Validation Parameter Expected Performance Reference Method
Linearity Range 0.05 - 2000 μg/L [2]
Limit of Detection (LOD) 0.011 - 0.04 μg/L [2]
Limit of Quantification (LOQ) 0.04 - 0.12 μg/L [2]
Accuracy (% Recovery) >80% (after correction with internal standard) [3]
Precision (% RSD) <5% (both intra-day and inter-day) [2]

Troubleshooting and Notes

  • Matrix Effects: Co-extracted matrix components can cause ion suppression or enhancement in the MS source. The use of a stable isotope-labeled internal standard for PFTeDA is the most effective way to compensate for this [4].
  • Background Contamination: PFAS are ubiquitous in laboratory environments. Avoid using Teflon-containing materials (vials, tubing) and use methanol from a brand-new bottle to prepare solutions. Glassware should be meticulously cleaned.
  • Method Optimization: Critical parameters such as sample pH, adsorbent amount, extraction time, and elution solvent composition should be optimized using a design of experiments (DoE) approach for best results [2].

References

SPE solid phase extraction PFTeDA weak anion-exchange WAX

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Analysis of PFTeDA using WAX-SPE

1. Introduction Per- and polyfluoroalkyl substances (PFAS) like Perfluorotetradecanoic acid (PFTeDA) are persistent environmental contaminants requiring robust analytical methods. Weak Anion-Exchange (WAX) SPE is particularly effective for extracting these acidic compounds from complex matrices due to its strong anion-exchange properties under specific pH conditions. This protocol is designed for researchers in environmental and pharmaceutical fields needing reliable sample preparation for LC-MS/MS analysis.

2. Experimental Protocol for WAX-SPE of PFTeDA

The following workflow outlines the core steps for the WAX-SPE procedure [1] [2]:

SPE_Workflow Solid Phase Extraction Workflow start Start conditioning Conditioning 500 µL Methanol 500 µL Water start->conditioning equilibration Equilibration 500 µL Water (pH-adjusted) conditioning->equilibration sample_loading Sample Loading 0.5-1 mL/min flow rate equilibration->sample_loading washing Washing 500 µL Buffer 500 µL Methanol sample_loading->washing elution Elution 500 µL Methanol with 2% NH4OH washing->elution post_processing Post-Processing Dry under N2, Reconstitute elution->post_processing analysis LC-MS/MS Analysis post_processing->analysis

3. Method Optimization and Parameters

Successful extraction requires careful optimization of several parameters. The tables below summarize critical variables and a generic starting method [1] [2] [3].

Table 1: Key Optimization Parameters for WAX-SPE

Parameter Consideration Rationale
Sample pH Adjust sample to pH ≥ 9-10 [3]. Ensures PFTeDA (an acidic compound) is fully deprotonated and charged for strong interaction with the WAX sorbent [3].
Wash Solvent Use intermediary polarity solvent (e.g., aqueous buffer with 5% methanol) [1] [2]. Removes weakly bound interferences without displacing the strongly retained target analyte [1].
Elution Solvent Use a strong organic solvent with a volatile base (e.g., 2-5% ammonium hydroxide in methanol) [2] [3]. The base neutralizes the analyte's charge, disrupting the ionic interaction, while the organic solvent elutes it from the sorbent [3].
Sorbent Drying Dry cartridge (e.g., under full vacuum) after washing and before elution [3]. Removes residual water, ensuring elution solvent efficiently contacts the sorbent for maximum analyte recovery [3].

Table 2: Example Generic WAX-SPE Method (for method scouting)

Step Reagent/Solvent Volume Notes
Conditioning Methanol 500 µL Activates the sorbent. Do not let the sorbent dry out after this step [2] [3].
Equilibration Water (pH adjusted with 1% NH₄OH) 500 µL Prepares the sorbent environment for the sample matrix [2] [3].
Sample Load Pretreated sample (pH ≥ 9) 50-500 µL Maintain a slow, consistent flow rate of 0.5-1 mL/min [2].
Wash 1 25 mM Ammonium Acetate in Water 500 µL Removes salts and polar interferences [1].
Wash 2 Methanol 500 µL Removes weakly retained, non-polar interferences [2].
Elution Methanol with 2% NH₄OH 500 µL Elutes the target PFAS. Using two small aliquots can improve recovery [2].

4. Contemporary Methodological Insights

Recent studies highlight key developments in PFAS analysis:

  • Comparison of EPA 1633 and Legacy Methods: A 2025 interlaboratory comparison found that EPA Method 1633, which uses WAX-SPE, quantified slightly more PFAS compounds without quality control flags compared to a legacy in-house method. However, the study confirmed that both methods produced comparable and reportable results for most compounds, supporting the suitability of well-optimized in-house methods [4].
  • Automation and Kits: The trend towards automation is strong. Automated systems can handle SPE tasks, reducing human error and increasing throughput. For challenging matrices like soil, vendors offer streamlined kits (e.g., stacked cartridges combining WAX with other phases) that minimize background interference and come with optimized protocols [5].

5. Troubleshooting Common Issues

  • Low Recovery: Check elution solvent strength and sample pH during loading. Ensure the sorbent does not dry out before sample loading, but is fully dried before elution [1] [3].
  • Poor Reproducibility: Standardize flow rates during sample loading and elution. Variations here are a common cause of inconsistency [1].
  • High Background/Matrix Effects: Optimize the wash step by increasing solvent strength slightly. For complex samples, a gradient wash or an additional clean-up step (e.g., using ENVI-Carb) may be necessary [1] [4].

Conclusion

This guide provides a foundational and contemporary protocol for extracting PFTeDA using WAX-SPE. The critical success factors are:

  • Precise pH control to ensure ionic interaction.
  • Careful selection of wash and elution solvents to balance purity and recovery.
  • Adherence to flow rates and sorbent conditioning/drying rules.

Researchers are encouraged to use the provided tables and workflow as a starting point for method development and validation in their specific laboratory context.

References

Isotope Dilution for PFTeDA Analysis: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification method renowned for its high accuracy and precision [1]. It is classified as a primary method of analysis, directly traceable to SI units, and is considered superior to methods relying on external calibration [1] [2].

The core principle involves adding a known amount of a stable, isotopically-labeled analog of the analyte (the "spike") to the sample. This spike is chemically identical to the analyte but has a distinct isotopic composition (e.g., (^{13}\text{C})- or (^{18}\text{F})-labeled PFTeDA). After thorough homogenization, the mixture is analyzed by mass spectrometry, and the analyte concentration is calculated based on the measured isotope ratio in the spiked sample, the known amount of the spike added, and the isotopic compositions of the pure analyte and spike [1] [2]. This approach effectively corrects for analyte losses during sample preparation and instrumental variability.

Proposed Generic Protocol for PFTeDA Quantification

The following protocol outlines the key steps for quantifying PFTeDA in biological or environmental matrices using LC-IDMS. Given the lack of a specific method for PFTeDA, this protocol is adapted from general IDMS practices and methods for similar compounds [3] [4].

Materials and Reagents
  • Analyte: Perfluorotetradecanoic acid (PFTeDA) standard of known purity.
  • Isotopic Standard (Spike): Isotopically-labeled PFTeDA (e.g., (^{13}\text{C}_{14})-PFTeDA or (^{18}\text{F})-labeled). The concentration of this spike solution must be accurately determined.
  • Solvents: High-purity methanol, acetonitrile, water, and ammonium acetate or ammonium hydroxide for mobile phase preparation.
  • Solid-Phase Extraction (SPE) Cartridges: Suitable for perfluoroalkyl substances (e.g., WAX cartridges).
Sample Preparation Workflow

The following diagram outlines the core sample preparation and analysis workflow:

G cluster_main Sample Preparation Workflow cluster_key Key Steps Start Weigh Sample Spike Add Isotopic Spike Start->Spike Homogenize Homogenize Spike->Homogenize Extract Extract (e.g., SPE) Homogenize->Extract Reconstitute Reconstitute in LC-MS Solvent Extract->Reconstitute Analyze LC-IDMS Analysis Reconstitute->Analyze Calculate Quantify via IDMS Equation Analyze->Calculate Addition Addition , fillcolor= , fillcolor= B Quantification

Detailed Steps:

  • Spike Addition: Precisely add a known mass (m_b) of the isotopic standard (spike) to a known mass (m_a) of the sample [2].
  • Homogenization: Thoroughly mix the sample and spike to achieve complete isotopic equilibrium. For solid samples, this typically requires dissolution [1].
  • Extraction and Clean-up: Perform extraction (e.g., using solid-phase extraction, dispersive SPE) to isolate PFTeDA from the sample matrix and reduce interference [3].
  • LC-IDMS Analysis: Inject the cleaned extract into the LC-MS/MS system.
Instrumental Analysis (LC-MS/MS)
  • Chromatography: Utilize a reverse-phase C18 column. The mobile phase is typically a gradient of methanol or acetonitrile and an aqueous buffer (e.g., 5-20 mM ammonium acetate).
  • Mass Spectrometry (MS/MS): Operate in negative electrospray ionization (ESI-) mode. Monitor specific multiple reaction monitoring (MRM) transitions for both native PFTeDA and its isotopic standard.

Table 1: Example MRM Transitions for PFTeDA and Isotopic Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Purpose
PFTeDA 712.9 668.9 (M-COOH⁻) / 169.0 (CF₃CF₂⁻) Quantification
(^{13}\text{C}_{14})-PFTeDA 726.9 682.9 / 169.0 Quantification
Quantification by IDMS

The amount of PFTeDA in the original sample (n_a) is calculated using the single dilution IDMS equation [2]: n_a = n_b * (R_b - R_ab) / (R_ab - R_a) * (x_j_b / x_j_a) Where:

  • n_a, n_b: Amount of substance of analyte in sample and spike, respectively.
  • R_a, R_b: Isotope amount ratios (e.g., light/heavy) in the pure analyte and pure spike.
  • R_ab: Measured isotope ratio in the spiked sample.
  • x_j_a, x_j_b: Isotopic abundance of the major isotope (j) in the analyte and spike.

Method Validation Parameters

To ensure reliability, the developed method should be validated. The table below summarizes key parameters and target criteria, informed by validation practices for IDMS assays of other small molecules [3] [4].

Table 2: Method Validation Parameters and Target Criteria

Parameter Description Target Criteria
Accuracy & Precision Closeness to true value and repeatability. Recovery: 90-110% [4]; Precision (RSD): <10% [3] [4]
Linearity & Range Ability to produce results proportional to analyte concentration. Correlation coefficient (r²) > 0.99 [4]
Limit of Quantification (LOQ) Lowest concentration that can be reliably quantified. Signal-to-noise ratio ≥ 10
Specificity Ability to measure analyte without interference. No significant interference in blank matrices.
Robustness Reliability under small, deliberate method variations. RSD remains within acceptable limits.

Signaling Pathways and Toxicology of PFTeDA

While your focus is on quantification, understanding the biological context is crucial. Research suggests that perfluoroalkyl substances like PFTeDA can disrupt metabolic and cellular functions.

Table 3: Documented Toxicological Effects of Long-Chain PFCAs

Effect Category Observed Outcome Study System Citation
Hepatic Metabolic Disease Potential induction of liver cancer and non-alcoholic fatty liver disease (NAFLD) via disruption of fatty acid metabolism. In silico (Network Toxicology) [5]
Cellular Senescence & Proliferation Suppression of cell senescence, leading to increased cell proliferation. Gastric Cell Lines (AGS, BGC823) [6]
Male Reproductive Toxicity Inhibition of late-stage maturation of Leydig cells, reducing testosterone production and sperm count. Rat Model [7]

The molecular mechanism by which PFTeDA exerts its toxicity is an area of active research. The following diagram synthesizes proposed pathways from the literature, particularly its role in promoting cell proliferation:

Conclusion

Isotope Dilution Mass Spectrometry is the gold-standard technique for the accurate and precise quantification of trace-level contaminants like PFTeDA. While a published, detailed protocol for PFTeDA is not available, the general principles and workflows for IDMS are directly applicable. Developing a robust method involves synthesizing or sourcing a suitable isotopic internal standard, optimizing sample cleanup for the specific matrix, and thoroughly validating the method against established criteria. The toxicological data highlights the importance of such accurate quantification methods for understanding the health impacts of PFTeDA, particularly its effects on the liver, reproductive system, and cellular processes.

References

Chemical Profile and Environmental Occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Perfluorotetradecanoic acid (PFTeDA), with the CAS Number 376-06-7, is a 14-carbon long-chain perfluorinated alkyl acid (PFAA) [1] [2]. Its molecular formula is C14HF27O2, and it has a molecular weight of 714.11 g/mol [3]. It is primarily used as an analytical standard [4].

This compound has been detected in various environmental samples across the globe, indicating its persistent and bioaccumulative nature. The table below summarizes its documented environmental presence.

Source / Location Detected Concentration Matrix
Shellfish, France [1] [2] 0.014 - 0.667 ng/g Wet weight
Wastewater Sludge, Asia [1] [2] Up to 46 ng/g Wet weight
Drinking Water, USA [1] [2] 0.13 ng/L (Minimum Reporting Level) Treated and source water
Microplastics, Pearl River Delta, China [1] [2] Average 0.67 ng/g (Max 11.3 ng/g) Dry weight
Children's Serum, Taiwan [1] [2] 27.4 - 30.7 ng/mL Serum lipid

Experimental Context from Toxicity Studies

While not a direct analytical protocol, a recent toxicity study on zebrafish provides insight into how PFTeDA is handled in a laboratory setting, which can inform your own method development [1] [2].

  • Chemical Source and Purity: The study used PFTeDA (PESTANAL, analytical standard) purchased from Millipore-Sigma with a documented purity of ≥96% [1] [2]. Other suppliers, like Santa Cruz Biotechnology, also offer the compound with a purity of ≥96% [3].
  • Stock Solution Preparation: A stock solution was prepared using an Embryo-Rearing Medium (ERM). The ERM used had a pH of 7.2 ± 0.1 and contained NaCl, KCl, Na2HPO4, CaCl2, KH2PO4, MgSO4, and NaHCO3 [1] [2].
  • Exposure Concentrations: The stock solution was stored at -20°C in brown glass vials. Working exposure solutions (e.g., 0.01, 0.1, 1, and 10 µM) were made fresh daily by diluting the stock in ERM [1] [2].

Suggested Analytical Approaches and Pathways

The search results indicate that PFTeDA can be quantified in complex matrices, though detailed LC-MS/MS parameters are not specified.

  • Recommended Techniques: PFTeDA can be analyzed in water samples and biological tissues like Anguilla anguilla (eel) using high-performance liquid chromatography (HPLC) [4]. Given that LC-MS/MS is the gold standard for PFAS analysis, it is the implied detection method.
  • Regulatory Methods: The analytical standard is certified as suitable for use in several established environmental testing protocols, which can serve as a starting point for your method development [4]. These include:
    • EPA 1633: Analysis of PFAS in various environmental matrices.
    • EPA 537.1 & EPA 8327: Determination of PFAS in drinking water.
    • ASTM D7979 & ASTM D7968: Standard test methods for PFAS in soil and water.
    • ISO 21675: Determination of PFAS in water using LC-MS/MS.

The following diagram outlines the core workflow for developing an analytical method for PFTeDA, based on the information gathered.

Start Method Development for PFTeDA Analysis Sample Sample Collection (Water, Tissue, Sludge) Start->Sample Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Analysis Instrumental Analysis (LC-MS/MS) Prep->Analysis Data Data Analysis & Quantification Analysis->Data Ref1 Refer to Established Methods (e.g., EPA 1633) Ref1->Prep Ref2 Use Certified Analytical Standard Ref2->Analysis Ref3 Consult Environmental Concentration Data Ref3->Data

Toxicity and Biological Pathways

Understanding the compound's biological effects is crucial for contextualizing analysis results, particularly in tissue samples. Research on zebrafish embryos/larvae and mussels has revealed key toxicity mechanisms.

  • Mitochondrial Damage and Oxidative Stress: In zebrafish, exposure to 10 µM PFTeDA increased the expression of mitochondrial-related genes (cox1, mt-nd3) and oxidative stress-related genes (cat, hsp70, hsp90a), indicating a targeted toxic effect on cellular energy centers and defense mechanisms [1] [2].
  • Reproductive and Respiratory Toxicity: A study on Mytilus trossulus (a mussel) showed that environmentally relevant levels of PFTeDA can cause regressive changes and gill edema, affecting both reproductive and respiratory functions [5].
  • Endocrine Disruption Potential: While specific data for PFTeDA is limited, a closely related compound, perfluorotridecanoic acid (PFTrDA), caused a decrease in testosterone production in male zebrafish, suggesting that long-chain PFAAs may pose endocrine risks [1] [2].

The diagram below summarizes the observed biological pathway of PFTeDA toxicity in aquatic organisms.

PFTeDA PFTeDA Exposure Mitochondria Mitochondrial Dysfunction (↑ Gene Expression: cox1, mt-nd3) PFTeDA->Mitochondria OxStress Oxidative Stress Response (↑ Gene Expression: cat, hsp70, hsp90a) PFTeDA->OxStress CellDamage Cellular Damage Mitochondria->CellDamage OxStress->CellDamage Effects Adverse Outcomes CellDamage->Effects SubEffects Gill Edema (Mussels) Reproductive Toxicity Potential Endocrine Disruption Effects->SubEffects

A Guide for Protocol Development

  • Consult Referenced Standard Methods: Obtain the full documents for the EPA, ASTM, and ISO methods mentioned in the supplier's documentation [4]. These will provide validated frameworks for sample preparation, chromatography, and mass spectrometry parameters that you can adapt for PFTeDA.
  • Prioritize Tissue-Specific Extraction: Given the compound's propensity to bioaccumulate in shellfish and fish [1] [2], focus on developing or adapting an efficient solid-phase extraction (SPE) method for complex tissue matrices.
  • Leverage Chemical Properties: Use the provided molecular formula (C14HF27O2) and weight (714.11 g/mol) to predict optimal MS/MS fragmentation patterns and select appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
  • Validate with Real Environmental Samples: Use the reported environmental concentrations (e.g., from French shellfish or US drinking water) as a benchmark to test and validate the sensitivity and accuracy of your developed method [1] [2].

I hope this structured compilation of available data provides a solid starting point for your work. Should you require further clarification or need to explore specific aspects in more depth, please feel free to ask.

References

EPA 533 vs 537.1 PFTeDA drinking water analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFAS Drinking Water Analysis

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that have become significant environmental contaminants due to their persistence and potential health effects. The U.S. Environmental Protection Agency (EPA) has developed specific analytical methods to detect and quantify PFAS in drinking water at low concentrations (parts-per-trillion level) [1]. EPA Methods 533 and 537.1 are the two primary drinking water methods approved for compliance monitoring under the Fifth Unregulated Contaminant Monitoring Rule (UCMR 5) and the PFAS National Primary Drinking Water Regulation (NPDWR) [1]. These methods use solid phase extraction (SPE) followed by liquid chromatography/tandem mass spectrometry (LC-MS/MS) to achieve the required sensitivity and selectivity [2] [3] [4].

Comparative Overview of EPA Methods 533 and 537.1

Key Characteristics and Differences

The table below summarizes the fundamental differences between EPA Methods 533 and 537.1:

Table 1: Fundamental Characteristics of EPA Methods 533 and 537.1

Characteristic EPA Method 533 EPA Method 537.1
Target Analytes 25 PFAS compounds [4] 18 PFAS compounds [3]
Includes PFTeDA Yes [5] [4] Yes [5] [3]
SPE Chemistry Weak Anion Exchange (WAX) [4] Styrene-divinylbenzene (S-DVB) [3]
Extraction Approach Isotope Dilution Anion Exchange [2] [4] Standard Solid Phase Extraction [3]
Shorter-chain PFAS Includes PFBA, PFPeA, PFPeS [5] [4] Does not include shorter-chain acids (PFBA, PFPeA) [5]
Fluorotelomer sulfonates Includes 4:2 FTS, 6:2 FTS, 8:2 FTS [4] Not included [3]
Sample Preservation Required; changes prohibited [4] Required; changes prohibited [3]
PFAS Analyte Coverage

The EPA designed Methods 533 and 537.1 to be complementary. While there is significant overlap in the PFAS compounds they detect, each method includes unique analytes [5] [1]. When used together, they enable laboratories to effectively measure 29 unique PFAS compounds in drinking water [1] [6].

Table 2: Select PFAS Analytes in EPA Methods 533 and 537.1

PFAS Analyte Abbreviation EPA Method 533 EPA Method 537.1
Perfluorotetradecanoic acid PFTeDA [5] [4] [5] [3]
Perfluorobutanoic acid PFBA [5] [4]
Perfluoropentanoic acid PFPeA [5] [4]
Perfluorohexanoic acid PFHxA [5] [4] [5] [3]
Perfluorooctanoic acid PFOA [5] [4] [5] [3]
Perfluorodecanoic acid PFDA [5] [4] [5] [3]
Perfluorobutanesulfonic acid PFBS [5] [4] [5] [3]
Perfluorohexanesulfonic acid PFHxS [5] [4] [5] [3]
Perfluorooctanesulfonic acid PFOS [5] [4] [5] [3]
Hexafluoropropylene oxide dimer acid (GenX) HFPO-DA [5] [4] [5] [3]
4,8-Dioxa-3H-perfluorononanoic acid ADONA [5] [4] [5] [3]
1H,1H,2H,2H-Perfluorooctane sulfonic acid (6:2 FTS) 6:2 FTS [4]

Detailed Analytical Protocol for PFTeDA Analysis

Sample Collection and Preservation

Proper sample collection and preservation are critical for accurate PFTeDA quantification in both methods:

  • Sample Bottles: Use 250 mL polypropylene bottles [7]. Note: Avoid using any materials containing fluoropolymers as they are potential sources of contamination [8].
  • Preservation: Add 1 g of Trizma (a pH buffer) to the sample bottle before shipping to the sampling location or weigh the bottle before and after sample collection to determine the sample mass [7].
  • Holding Time: Samples should be extracted within 14 days of collection and analyzed within 28 days of extraction [8].
Solid Phase Extraction (SPE)

The SPE procedures differ significantly between the two methods due to their different sorbent chemistries:

Graph 1: Solid Phase Extraction Workflow Comparison

cluster_533 EPA Method 533 (WAX Sorbent) cluster_537 EPA Method 537.1 (S-DVB Sorbent) Start Sample: 250 mL Drinking Water A1 1. Condition WAX cartridge with 15 mL methanol Start->A1 B1 1. Condition S-DVB cartridge with 15 mL methanol Start->B1 Alternative Method A2 2. Condition with 18 mL water A1->A2 A3 3. Load sample at 10-15 mL/min A2->A3 A4 4. Dry cartridge under vacuum A3->A4 A5 5. Elute with methanol A4->A5 Final Final Extract: 1 mL in 96:4 methanol:water with internal standard A5->Final B2 2. Condition with 18 mL water B1->B2 B3 3. Load sample at 10-15 mL/min B2->B3 B4 4. Rinse with 2×7.5 mL water B3->B4 B5 5. Dry cartridge under vacuum B4->B5 B6 6. Elute with 2×4 mL methanol B5->B6 B6->Final

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Both methods employ LC-MS/MS with negative mode electrospray ionization, but allow some flexibility in specific instrument conditions:

Table 3: LC-MS/MS Conditions for PFTeDA Analysis

Parameter EPA Method 533 EPA Method 537.1 Recommended Setting for PFTeDA
Analytical Column C18 column [4] C18 column [3] C18, 50-100 mm length, 2.1 mm ID [3] [4]
Particle Size Not specified [4] Not specified [3] 1.8-3.0 μm [3] [4]
Delay Column Recommended [4] Recommended [7] C18 guard column [7]
Mobile Phase Methanol/water with ammonium salts [4] Methanol/water with ammonium acetate [3] Methanol/water with ammonium acetate or formate
Gradient Not specified [4] Not specified [3] 10-100% organic over 10-15 minutes [7]
Flow Rate Not specified [4] Not specified [3] 0.6 mL/min [7]
Injection Volume Not specified [4] Not specified [3] 10 μL [7]
Ionization Mode Negative ESI [2] Negative ESI [3] Negative Electrospray Ionization
Mass Analyzer Tandem Mass Spectrometer [2] Tandem Mass Spectrometer [3] Triple Quadrupole MRM
Quality Control Requirements

Both methods prescribe rigorous quality control procedures to ensure data quality:

  • Initial Calibration: Minimum of 5 concentration levels with correlation coefficient (r²) > 0.99 [7]
  • Continuing Calibration: Verify every 12 hours with accuracy of ±30% [7]
  • Method Blanks: Must be below 1/3 of the Method Reporting Limit (MRL) [7]
  • Laboratory Control Samples: Analyze with each batch with recovery of 70-130% [8]
  • Surrogate Standards: Isotope-labeled internal standards required for every sample [7]

Method Performance for PFTeDA

Sensitivity and Detection Limits

Both methods can achieve excellent sensitivity for PFTeDA when properly optimized:

  • Method Detection Limit (MDL): Both methods can achieve MDLs in the range of 0.08-0.2 ng/L for most PFAS compounds when using sensitive MS/MS instrumentation [7]
  • Reporting Limits: Typically 2-5 ng/L for PFTeDA, depending on laboratory capability and instrument sensitivity
Selecting the Appropriate Method

The choice between Method 533 and 537.1 depends on several factors:

  • Regulatory Requirements: For UCMR 5 or NPDWR compliance, use the method specified by the regulatory agency [1]
  • Target Analytes: If PFTeDA is the primary concern, both methods are suitable. For broader PFAS characterization, consider the complementary nature of both methods [5]
  • Laboratory Capability: Consider the laboratory's experience and validation data for each method
  • Project Objectives: For drinking water compliance, both are acceptable; for other matrices like wastewater or soil, consider EPA Method 1633 [5]

Conclusion

Both EPA Methods 533 and 537.1 provide robust analytical approaches for detecting PFTeDA in drinking water at parts-per-trillion levels. Method 533 offers broader coverage of shorter-chain PFAS and fluorotelomer sulfonates using weak anion exchange SPE, while Method 537.1 uses styrene-divinylbenzene SPE and has been widely implemented for UCMR monitoring. For comprehensive PFAS characterization, including PFTeDA, many laboratories utilize both methods to leverage their complementary analyte lists, enabling detection of 29 unique PFAS compounds as required by the EPA's drinking water regulations [1] [6]. Proper implementation of either method requires strict adherence to sample collection protocols, rigorous quality control, and contamination control measures throughout the analytical process.

References

PFTeDA analytical standard 96% purity specifications

Author: Smolecule Technical Support Team. Date: February 2026

PFTeDA Overview & Analytical Significance

Perfluorotetradecanoic acid (PFTeDA), with the CAS number 376-06-7, is a perfluorinated carboxylic acid (PFCA) with the chemical formula C~14~HF~27~O~2~ [1]. It is part of the larger group of Per- and Polyfluoroalkyl Substances (PFAS), often called "forever chemicals" due to their environmental persistence and bioaccumulation potential [2] [3].

Its primary use in the laboratory is as a high-purity reference material to ensure accurate residue analysis in food, environmental, and biological samples [1]. Monitoring PFTeDA levels is critical for toxicological studies and for ensuring compliance with environmental and public health regulations [1].

Method Performance & Validation Data

The tables below summarize key performance metrics for analytical methods capable of detecting PFTeDA, as validated in recent scientific literature. These parameters are crucial for assessing the suitability of a method for your research.

Table 1: Overall Method Performance for PFAS Panels Including PFTeDA

Parameter UHPLC-MS/MS Method with DBS [2] LC-MS/MS Method with Serum & CIPS [4]
Matrices Validated Dried Blood Spots (DBS), Whole Blood Serum
Linear Range 2 - 100 ng/mL 0.5 - 20 ng/mL (for most analytes)
Limit of Detection (LOD) 0.4 - 1.0 ng/mL (for various PFAS) 0.01 - 25 pg/mL (for 31 PFASs)
Limit of Quantification (LOQ) Not specified 0.03 - 83 pg/mL (for 31 PFASs)
Intra-/Inter-day Precision (RSD) ≤ 20% ≤ 22.8%
Accuracy (Recovery) ≥ 80% 60.5% - 129.6%
PFTeDA Included Yes, in analyte panel Yes, in 31-PFAS panel

Table 2: Optimized Instrumental Parameters for PFTeDA Analysis

The following MRM transitions and parameters can be used for method development. Note that these are illustrative and may require optimization for your specific instrument.

Parameter Details
Ionization Mode Electrospray Ionization (ESI), Negative mode [4]
Chromatography Reverse-phase UHPLC/HPLC [4] [2]
Suggested MRM Transition Precursor Ion → Product Ion (Collision Energy)
713.0 → 669.0* (10 eV) [4]
713.0 → 219.0 (16 eV) [4]
713.0 → 169.0 (17 eV) [4]
Internal Standard Isotopically labeled standards (e.g., ( ^{13}C )-PFTeDA) are recommended for quantification [2].

Detailed Experimental Protocols

Here is a detailed workflow for quantifying PFTeDA in biological samples, synthesizing the most current and effective techniques from the search results.

G Sample_Preparation Sample Preparation IS_Add A. Add Isotopic Internal Standard (e.g., ¹³C-PFTeDA) Sample_Preparation->IS_Add Extract B. Protein Precipitation & Extraction (Solvent: Acetonitrile or Methanol) IS_Add->Extract Cleanup C. Clean-up & Concentration (e.g., CIPS or Solvent Evaporation) Extract->Cleanup Instrumental_Analysis Instrumental Analysis Cleanup->Instrumental_Analysis Chrom D. Chromatographic Separation (U)HPLC with C18 column Mobile Phase: Methanol/ACN & Ammonium Formate/Acetate Buffer Instrumental_Analysis->Chrom Detect E. Mass Spectrometric Detection ESI(-)-MS/MS with MRM Precursor Ion: m/z 713.0 Product Ions: m/z 669.0, 219.0, 169.0 Chrom->Detect Data_Analysis Data Analysis Detect->Data_Analysis Quant F. Quantification Internal Standard Calibration Curve Data_Analysis->Quant

Protocol 1: Serum/Plasma Analysis using Cold-Induced Phase Separation (CIPS) [4]

This protocol highlights a modern, efficient sample preparation technique.

  • Internal Standard Addition: Pipette 100 µL of serum sample into a microcentrifuge tube. Add a known concentration of isotopic internal standard (e.g., ( ^{13}C )-PFTeDA).
  • Protein Precipitation & Extraction: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and analyte extraction.
  • Cold-Induced Phase Separation (CIPS):
    • Add an appropriate volume of ultra-pure water to the mixture to achieve a final water:acetonitrile ratio of approximately 65:35 (v/v).
    • Vortex to mix.
    • Place the tube in a freezer at -20 °C for 1 hour to induce phase separation.
  • Sample Collection: After freezing, a distinct upper layer of acetonitrile will form. Centrifuge the tube briefly at high speed (e.g., 10,000 rpm for 5 minutes) if necessary. Collect the upper acetonitrile layer, which contains the purified and concentrated PFASs.
  • Analysis: Inject an aliquot directly into the LC-MS/MS system.
Protocol 2: Dried Blood Spot (DBS) Analysis [2]

This protocol offers a minimally invasive microsampling approach.

  • Sample Collection: Collect a precise volume of whole blood (e.g., 10 µL) using a volumetric microsampling device (e.g., CapitainerB) onto a DBS card.
  • Drying: Air-dry the DBS card for at least 3 hours at room temperature.
  • Extraction: Punch out the entire blood spot and transfer it to a tube. Add 1 mL of methanol containing isotopic internal standards.
  • Sonication: Sonicate the sample for 20-30 minutes to ensure complete extraction of analytes from the paper matrix.
  • Centrifugation: Centrifuge the sample to separate the supernatant from the paper pulp and other particulates.
  • Concentration: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the dry residue with 100 µL of initial mobile phase solution, vortex, and inject into the UHPLC-MS/MS system.
Protocol 3: Instrumental Analysis (UHPLC-MS/MS) [4] [2]

This is a generalized method for the final separation and detection.

  • Chromatography:
    • Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: 2-5 mM Ammonium formate or acetate in water.
    • Mobile Phase B: Methanol or Acetonitrile.
    • Gradient: Start at 20% B, increase to 95% B over 10-15 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.3 - 0.4 mL/min.
    • Column Temperature: 40 °C.
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI) in negative mode.
    • Source Conditions: Optimize for capillary voltage, desolvation temperature, and gas flows.
    • Data Acquisition: Multiple Reaction Monitoring (MRM).
    • PFTeDA Transitions: Monitor the transition from precursor ion m/z 713.0 to the quantifier product ion m/z 669.0 and qualifier ions m/z 219.0 and 169.0.

Critical Considerations for Research

  • Contamination Control: PFAS are ubiquitous in the environment. Avoid using PTFE-containing materials (e.g., Teflon) in sample handling. Use polypropylene labware and ensure solvents are LC-MS grade.
  • Matrix Effects: Ion enhancement or suppression can significantly impact results, especially in complex matrices like blood [2]. The use of isotopic internal standards is essential to correct for these effects and ensure quantitative accuracy.
  • Method Blanks: Include procedure blanks (using pure water instead of sample) in every batch to monitor for background contamination.
  • Regulatory Context: While this protocol focuses on analysis, be aware that PFAS like PFTeDA are under regulatory scrutiny. The EPA has set stringent Maximum Contaminant Levels (MCLs) for several PFAS in drinking water (e.g., 4.0 ppt for PFOA and PFOS) [3], highlighting the need for highly sensitive methods.

Availability of PFTeDA Standards

One source was identified offering PFTeDA as a high-purity reference material, listed with the CAS number 376-06-7 [1]. However, the specific purity grade (96%) you inquired about was not explicitly confirmed in the search results. You would need to contact suppliers directly to request a certificate of analysis (CoA) confirming the 96% purity specification for your lot.

Key Takeaways

  • PFTeDA is analyzed using highly sensitive LC-MS/MS methods following efficient sample preparation techniques like CIPS or DBS extraction [4] [2].
  • Method validation is critical, focusing on linearity, sensitivity (LOD/LOQ), and precision to ensure reliable quantification in complex matrices [4] [2].
  • Confirm purity specifications directly with standards manufacturers, as search results indicate availability but do not explicitly confirm the 96% purity grade.

References

Sample collection storage PFTeDA testing HDPE bottles

Author: Smolecule Technical Support Team. Date: February 2026

PFTeDA and PFAS Analysis: An Overview

Perfluorotedecanoic acid (PFTeDA, CAS No. 376-06-7) is a 14-carbon long-chain perfluoroalkyl substance [1]. It is one of the 40 target PFAS compounds listed in the U.S. EPA's final Method 1633, which is the go-to procedure for analyzing PFAS in various environmental matrices, including water, soil, sediment, and tissue [2] [3]. Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity in detecting trace-level contaminants [2] [4].

A critical consideration for researchers is that the fluorination process used to treat some HDPE containers can itself be a source of PFAS contamination, including PFTeDA [5] [6]. Therefore, it is essential to use PFAS-free-certified HDPE containers to ensure sample integrity [2].

Sample Collection & Storage Protocol for Aqueous Matrices

The following protocol for collecting aqueous samples (wastewater, surface water, groundwater) is based on the requirements of EPA Method 1633 [2] [3].

Collection Guidelines
  • Container Specification: Use pre-cleaned, 500 mL High-Density Polyethylene (HDPE) bottles with linerless HDPE or polypropylene caps. Certification that the containers are PFAS-free is mandatory [2].
  • Sample Volume: Collect a minimum of 500 mL of sample. It is recommended to collect at least three aliquots per sampling point [2].
  • Sampling Technique: For composite sampling directed by the Clean Water Act, collect samples from free-flowing sources like effluents. When sampling still water bodies, note that PFAS may enrich at the surface; collect from below the surface for an overall picture, or include the surface layer for a worst-case assessment [2].
  • Preservation: Cool samples to ≤6°C immediately after collection [3].
Storage and Holding Times

Adherence to holding times is critical for data validity.

  • Holding Time: Extracted samples must be analyzed within 40 days of collection [3].
  • Storage Temperature: Store samples in the dark at ≤6°C until analysis. Avoid freezing unless the specific stability of PFTeDA under frozen conditions for your matrix has been validated [2] [3].

The workflow below summarizes the key steps in the collection and handling process:

Sample Collection Workflow for PFTeDA Analysis in Aqueous Matrices start Start Sampling Protocol container Use PFAS-Free Certified HDPE Bottle (500 mL, linerless cap) start->container collect Collect ≥500 mL Sample Collect three aliquots if possible container->collect preserve Preserve Immediately Cool to ≤6°C collect->preserve store Store in Dark at ≤6°C preserve->store time Analyze within 40 Days (Holding Time) store->time end LC-MS/MS Analysis time->end

Analytical Methodology: EPA Method 1633

This section outlines the core analytical procedure for PFTeDA detection and quantification.

Sample Preparation and LC-MS/MS Analysis
  • Extraction Technique: Solid-phase extraction (SPE) is the most common preparation technique for aqueous samples, often used in conjunction with protein precipitation (PPT) for complex matrices in a multi-step preparation process [4].
  • Instrumentation: Analysis is performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [2] [4].
  • Quantification: Target compounds are quantified with respect to isotopically labeled internal standards, which correct for matrix effects and losses during sample preparation, ensuring high data accuracy [2].

The analytical workflow, from sample receipt to data reporting, follows a defined path:

PFTeDA Analytical Workflow via EPA Method 1633 and LC-MS/MS a_start Sample Receipt a_prep Sample Preparation (Solid-Phase Extraction) a_start->a_prep a_instr LC-MS/MS Analysis (Multiple Reaction Monitoring Mode) a_prep->a_instr a_quant Quantification vs. Isotopically Labeled Standards a_instr->a_quant a_report Data Validation & Reporting a_quant->a_report

Comparison of EPA PFAS Methods

The table below compares key features of EPA Method 1633 with other common PFAS testing methods to highlight its applicability for PFTeDA.

Feature EPA Method 1633 EPA Method 537.1 EPA Method 8327
Primary Scope Wastewater, groundwater, soil, sediment, tissue, biosolids [3] Drinking water [3] Groundwater, surface water, wastewater [3]
Target PFAS 40 compounds, including PFTeDA [2] [3] 18 compounds [3] 24 compounds [3]
Container (Aqueous) 500 mL HDPE [2] 250 mL Polypropylene [3] 2 x 500 mL HDPE [3]
Holding Time 40 days [3] 28 days [3] 28 days [3]

Critical Considerations for Researchers

  • HDPE Container Contamination: Be aware that fluorinated HDPE containers can leach PFAS, including PFTeDA, into products [5] [6]. Always source and verify that HDPE containers are PFAS-free and non-fluorinated.
  • Matrix Complexity: Biological tissues and solid matrices (soil, biosolids) require more extensive sample preparation, often involving multi-step extraction and clean-up procedures to reduce matrix interference [4].
  • Method Evolution: EPA Method 1633 is the state-of-the-art for non-potable water matrices and is recommended for programs like NPDES permits, though it may not yet be mandatory for all compliance monitoring [3].

References

Comprehensive Application Notes and Protocols for PFTeDA Analysis in Air Emissions by EPA Method OTM-45

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EPA Method OTM-45 for PFAS Analysis

EPA Method Other Test Method 45 (OTM-45) represents a significant advancement in environmental monitoring as the first standardized approach specifically designed for measuring per- and polyfluoroalkyl substances (PFAS) in stationary source emissions. This performance-based draft method provides a consistent framework for facilities, stationary source test teams, and research laboratories to measure PFAS compounds in air emissions, addressing a critical gap in environmental analytical chemistry. The method was released in January 2021 to encourage methodological consistency across different stakeholders and promote further evaluation and refinement through practical application [1]. The method is particularly valuable for industries implicated in PFAS emissions, including fluorochemical manufacturing plants, facilities utilizing PFAS in water- and stain-resistant products, metal plating operations, incinerators, and hazardous waste combustors [1].

PFAS compounds represent a class of synthetic chemicals characterized by their persistence, bioaccumulation potential, and associated health and environmental concerns. The unique properties of these compounds, derived from the strong carbon-fluorine bonds, make them both commercially valuable and environmentally problematic. Method OTM-45 specifically targets PFTeDA (Perfluorotetradecanoic acid), identified by CAS number 376-06-7, along with 49 other PFAS compounds [2]. PFTeDA belongs to the long-chain perfluoroalkyl carboxylic acids (PFCAs) and has been identified as a compound of concern due to its persistence and bioaccumulative potential. The method provides the analytical framework to quantify this compound in emissions from various industrial processes, supporting both regulatory compliance and environmental research initiatives.

Method OTM-45 Overview and Principles

Method Scope and Applications

Method OTM-45 employs a modified Method 5 sampling train originally designed for semi-volatile organic compounds, with specific adaptations for PFAS analysis. The method can measure low concentrations of multiple PFAS compounds, with Quantitative Reporting Limits (QRLs) ranging from 1.5 to 2.5 nanograms per sampling train for most compounds, including PFTeDA [1]. The method's applications extend to various stationary sources where PFAS emissions have resulted in environmental deposition with subsequent water and soil contamination. This includes evaluation of emissions control devices to limit PFAS contamination of the atmosphere and the broader environment [1].

Fundamental Analytical Approach

The methodological approach combines sample collection using specialized sampling trains with laboratory analysis employing advanced chromatographic and detection techniques:

  • Sample Collection: Utilizes a modified Method 5 sampling train with XAD-2 sorbent cartridges to capture and concentrate PFAS compounds, including a filter, probe and nozzle rinse, impingers charged with highly purified water, and a silica gel impinger [1].

  • Sample Preparation: Implements weak anion exchange (WAX) solid-phase extraction to isolate and concentrate target analytes from the collected samples [2].

  • Instrumental Analysis: Employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for separation, detection, and quantification of target PFAS compounds, including PFTeDA [2].

Table 1: PFAS Compound Classes Covered by OTM-45 with Representative Examples

Compound Class Representative Compounds Carbon Chain Length
Perfluoroalkyl carboxylic acids (PFCAs) PFTeDA, PFOA, PFNA C4-C18
Perfluoroalkanesulfonic acids (PFSAs) PFOS, PFHxS, PFBS C4-C10
Perfluoroalkanesulfonamides FOSA, NMeFOSAA, NEtFOSAA C8
Fluorotelomer substances 6:2 FTS, 8:2 FTS, 10:2 FTS Variable
Perfluoroalkyl ether substances GenX, ADONA, PFEESA Variable

Sampling Procedures and Protocols

Sampling Train Configuration

The OTM-45 sampling system is based on the modified Method 5 approach with specific components arranged to effectively capture PFAS compounds from emission sources:

  • Nozzle and Probe: Constructed of glass or stainless steel with minimal use of fluoropolymer materials to prevent contamination.

  • Filter Holder: Contains a glass fiber filter maintained at temperatures ≥120°C to collect particulate-phase PFAS.

  • Impinger System: Consists of multiple impingers in sequence:

    • First and Second Impingers: Contain high-purity water to capture water-soluble PFAS compounds.
    • Third Impinger: Remains empty to serve as a moisture knockout.
    • Fourth Impinger: Contains silica gel to dry the effluent gas stream.
  • Sorbent Cartridges: Two XAD-2 resin cartridges in series to capture vapor-phase PFAS, with the second cartridge serving to assess breakthrough [1].

Sample Collection Protocol
  • Pre-sampling Preparation:

    • Meticulously clean all glassware using appropriate solvents and procedures to minimize contamination.
    • Avoid fluorine-containing materials such as Teflon throughout the sampling train assembly.
    • Charge impingers with appropriate solutions (water, silica gel) immediately before sampling.
  • Stack Sampling:

    • Position the sampling train according to EPA Method 1 requirements for traverse point selection.
    • Maintain isokinetic sampling rates throughout the collection period.
    • Record stack conditions including temperature, velocity, and moisture content.
  • Post-sampling Procedures:

    • Carefully disassemble the sampling train, minimizing potential for contamination.
    • Separately containerize each component (filter, impinger solutions, sorbent cartridges).
    • Preserve samples at 4°C during transport and storage until extraction.
    • Document all sampling parameters and conditions for quality assurance purposes.

Table 2: OTM-45 Sampling Train Components and Their Functions

Component Function Preservation Method
Probe Nozzle & Liner Collects gas stream sample Rinse with methanol or water
Glass Fiber Filter Captures particulate-phase PFAS Refrigeration at ≤4°C
Water Impingers Capture water-soluble PFAS Refrigeration at ≤4°C
XAD-2 Cartridges Adsorb vapor-phase PFAS Sealed containers, refrigeration
Silica Gel Impinger Removes moisture from gas stream Document weight change

Analytical Methodology for PFTeDA

Sample Extraction and Cleanup

The extraction and cleanup procedures for OTM-45 samples follow a systematic approach to recover PFTeDA and other target analytes from various sampling media:

  • Sample Extraction:

    • Combine sampling fractions (filter, impinger solutions, probe rinses) appropriately based on analytical requirements.
    • Extract XAD-2 cartridges using suitable solvents such as methanol or acetonitrile.
    • Employ weak anion exchange (WAX) solid-phase extraction for cleanup and concentration [2].
    • Evaporate extracts to near dryness under a gentle stream of nitrogen and reconstitute in injection solvent compatible with LC-MS/MS analysis.
  • Quality Control Spikes:

    • Process surrogate standards (e.g., mass-labeled PFTeDA when available) to monitor extraction efficiency.
    • Utilize internal standards for quantification correction.

The WAX extraction approach has been demonstrated as effective for PFAS compounds in various matrices. While developed specifically for emissions sampling, this technique shares similarities with methods applied to biological samples. Research comparing extraction methodologies for PFAS in serum found that WAX extraction, along with other approaches like enhanced matrix removal (EMR) and protein precipitation (PPT), can effectively recover a wide range of PFAS compounds [3].

LC-MS/MS Analysis

The instrumental analysis for PFTeDA follows chromatographic conditions optimized for separation of long-chain perfluoroalkyl acids:

  • Chromatographic Separation:

    • Column: C18 stationary phase, such as Raptor C18 (2.7 μm, 50 × 2.1 mm) or equivalent [2].
    • Mobile Phase: Gradient elution with methanol/water or acetonitrile/water, both containing ammonium acetate or formate as buffers.
    • Injection Volume: Typically 5-20 μL, depending on sensitivity requirements.
    • Column Temperature: Maintained between 30-50°C for retention time stability.
    • Flow Rate: 0.3-0.6 mL/min optimized for separation efficiency.
  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative mode.
    • Detection Mode: Multiple reaction monitoring (MRM) with optimized transitions for PFTeDA.
    • Source Conditions: Optimized for desolvation and ionization efficiency while minimizing source fragmentation.

The following workflow diagram illustrates the complete analytical process for PFTeDA analysis by OTM-45:

G cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_legend Process Legend SampleCollection Sample Collection SamplePrep Sample Preparation Extraction WAX SPE Extraction LCAnalysis LC-MS/MS Analysis DataAnalysis Data Analysis & Reporting Stack Stack Emission Emission Source Source , shape=ellipse, color= , shape=ellipse, color= SamplingTrain Modified Method 5 Sampling Train FractionSeparation Fraction Separation (Filter, Impingers, XAD-2) SamplingTrain->FractionSeparation SPE WAX Solid-Phase Extraction FractionSeparation->SPE Sample Transport & Preservation StackEmission StackEmission StackEmission->SamplingTrain LCMSMS LC-MS/MS Analysis (PFTeDA Quantification) SPE->LCMSMS LCMobile Mobile Phase Preparation LCMobile->LCMSMS DataReport Data Analysis & Reporting LCMSMS->DataReport LegendStart Start/End Point LegendProcess Process Step LegendStart->LegendProcess LegendArrow Workflow Direction

Quality Assurance and Quality Control

Comprehensive QC Measures

Method OTM-45 incorporates rigorous quality control procedures to ensure data quality and reliability:

  • Contamination Prevention:

    • Avoid fluorine-containing materials throughout sampling and analysis (e.g., Teflon, PTFE) [1].
    • Implement thorough cleaning procedures for all glassware and equipment.
    • Use procedural blanks to monitor and correct for background contamination.
  • Analytical QC Measures:

    • Laboratory Fortified Blanks: Assess analytical performance and potential interference.
    • Matrix Spikes: Evaluate method performance in specific sample matrices.
    • Duplicate Analyses: Monitor analytical precision.
    • Surrogate Standards: Use mass-labeled analogs to correct for extraction efficiency.
  • Instrument Performance:

    • System Suitability Tests: Conducted before each analytical batch.
    • Calibration Verification: Performed at regular intervals during analysis.
    • Continuing Calibration Checks: Monitor instrument stability over time.
Quantification and Reporting
  • Calibration Approach:

    • Multi-point calibration curves covering expected concentration range.
    • Internal standard quantification using structurally similar mass-labeled compounds.
    • Linear or quadratic fitting with appropriate weighting factors.
  • Detection and Reporting Limits:

    • Method Detection Limits (MDLs): Determined following EPA procedures.
    • Quantitative Reporting Limits (QRLs): Established based on method performance data, typically 1.5-2.5 ng/sampling train for most PFAS compounds [1].

Table 3: Quality Control Specifications for PFTeDA Analysis by OTM-45

QC Parameter Acceptance Criteria Frequency
Laboratory Blank < 1/3 Method Detection Limit Each sampling event
Surrogate Recovery 70-130% Every sample
Continuing Calibration ±15% of true value Every 10-12 samples
Matrix Spike Recovery 50-150% One per batch
Duplicate Analysis ±20% RPD One per batch
Detection Limit ≤0.5 ng/sampling train Annually

Applications and Implementation

Stationary Source Applications

Method OTM-45 applies to various stationary sources implicated in PFAS emissions:

  • Chemical Manufacturing Facilities: Plants producing fluorinated chemicals or utilizing PFAS in manufacturing processes.
  • Industries Utilizing PFAS: Manufacturers incorporating PFAS compounds in coatings, water-resistant products, and stain-resistant materials.
  • Waste Management Operations: Incinerators, hazardous waste combustors, and facilities handling PFAS-containing wastes.
  • Metal Plating Facilities: Operations using PFAS-containing fume suppressants.
  • Other Potential Sources: Any industrial process with suspected PFAS emissions [1].
Data Interpretation and Reporting
  • Concentration Calculations:

    • Report PFTeDA concentrations in appropriate units (ng/sampling train, ng/dry standard cubic meter).
    • Account for all sampling fractions in final concentration calculations.
    • Apply appropriate dilution factors and correction for sample splits.
  • Data Quality Assessment:

    • Evaluate QC criteria against method specifications before data validation.
    • Flag samples with QC issues (e.g., surrogate recovery outside control limits).
    • Document all deviations from the method protocol.
  • Uncertainty Estimation:

    • Calculate measurement uncertainty components from sampling and analysis.
    • Combine uncertainty sources to determine expanded uncertainty for reported values.

Troubleshooting and Method Optimization

Common Analytical Challenges
  • Contamination Issues:

    • Background PFAS: Ubiquitous in laboratory environments; implement rigorous blank monitoring.
    • Reagent Purity: Use high-purity solvents and materials certified for PFAS analysis.
    • Cross-contamination: Employ dedicated equipment for high-concentration samples.
  • Chromatographic Performance:

    • Peak Shape Degradation: Monitor column performance; replace when resolution deteriorates.
    • Retention Time Shifts: Maintain consistent mobile phase composition and column temperature.
    • Signal Suppression: Evaluate matrix effects; implement additional cleanup if necessary.
  • Sensitivity Limitations:

    • Insufficient Detection Limits: Increase sample volume, reduce final extract volume, or optimize instrument parameters.
    • Carryover Concerns: Implement adequate wash steps between injections.
Method Adaptation and Optimization

Method OTM-45 is recognized as a performance-based method, allowing for certain modifications provided that data quality objectives are met. Potential adaptations include:

  • Alternative Extraction Techniques: Modification of WAX procedures or implementation of additional cleanup steps for complex matrices.
  • Chromatographic Enhancements: Use of alternative stationary phases or gradient programs to improve separations.
  • Detection Innovations: Implementation of advanced mass spectrometric techniques for improved sensitivity and selectivity.

As noted by TRC Companies, "EPA has acknowledged that this draft method will continue to be evaluated and will evolve as testing programs are conducted and the results evaluated" [1]. This underscores the importance of ongoing method refinement and optimization as experience with PFAS emissions testing accumulates.

Conclusion

EPA Method OTM-45 provides a comprehensive framework for the sampling and analysis of PFTeDA and other PFAS compounds in stationary source emissions. The method's systematic approach to sampling, sample preparation, and instrumental analysis enables reliable measurement of these environmentally significant compounds at low concentrations. As industries and regulatory agencies grapple with the challenges posed by PFAS emissions, Method OTM-45 serves as a critical tool for characterizing sources, evaluating control technologies, and supporting regulatory decision-making.

The method continues to evolve as additional experience is gained through implementation, and the list of target analytes is expected to expand as analytical standards become more widely available and new PFAS compounds are identified as environmental concerns. Researchers and analysts implementing this method should maintain awareness of method updates and incorporate ongoing improvements as the science of PFAS measurement advances.

References

Reduce PFTeDA background contamination laboratory blanks

Author: Smolecule Technical Support Team. Date: February 2026

Common Contamination Sources & Solutions

The table below summarizes the primary sources of PFAS contamination in the laboratory and how to address them [1].

Contamination Source Impact Recommended Solution
Instrumentation Tubing (PTFE) Introduces PFAS background from LC system Use a PTFE-free kit (replaces tubing with PEEK) and install a delay column [1].
Sample Vials & Caps Adsorption of analytes; introduction from septa Use polyethylene vials and caps instead of glass vials and traditional septa [1].
Solid Phase Extraction (SPE) Leaching from tubing or manifold valves Equip the SPE manifold with LLDPE transfer lines and PTFE-free valves [1].
Solvents & Reagents Background from impurities Use high-purity LC/MS-grade solvents and reagents for all steps [1].

Detailed Protocol: EPA Method 1633 for Water Samples

This is a detailed methodology for analyzing PFAS in water, based on EPA Method 1633, which is effective for minimizing background contamination [1].

  • Materials and Reagents: LC/MS-grade methanol and water; ammonium acetate; acetonitrile; acetic acid; formic acid; ammonium hydroxide. Internal Standards: Use extracted internal standards (EIS) and non-extracted internal standards (NIS) from a certified supplier [1].
  • Sample Preparation: Collect samples in 250 mL high-density polyethylene (HDPE) bottles. If the sample pH is below 6.5 ± 0.5, adjust it using an ammonium hydroxide solution. Spike a constant amount of EIS into all samples, blanks, and spikes to monitor extraction efficiency [1].
  • Solid Phase Extraction (SPE):
    • Condition a weak anion exchange SPE cartridge (0.5 g, 6 mL) with 15 mL of 1% ammonium hydroxide in methanol, followed by 5 mL of 0.3M formic acid in water.
    • Load the sample onto the cartridge at a flow rate of 5 mL/min.
    • Wash the sample bottle with 5 mL of a 1:1 mixture of Methanol and 0.1M formic acid and add it to the cartridge.
    • Dry the cartridge by pulling air through it at a high vacuum (15-20 in. Hg) for two minutes.
    • Elute the PFAS analytes by washing the bottle with 5 mL of methanol containing 1% ammonium hydroxide and pulling it through the cartridge.
    • Collect the eluent in a 15 mL polyethylene tube. Spike the final extract with NIS and transfer it to a low-volume polyethylene vial for analysis [1].
  • Instrumental Analysis (LC/MS/MS):
    • LC System: Use a UHPLC system fitted with a delay column (e.g., Brownlee SPP C18, 50 x 3.0 mm, 2.7 µm) installed between the pump and autosampler to trap background PFAS. The analytical column is a C18 column (e.g., 75 x 4.6 mm, 2.7 µm).
    • Mobile Phase: Mobile Phase A is 10 mM ammonium acetate in water; Mobile Phase B is methanol.
    • MS Detection: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. Monitor the compounds using time-managed Multiple Reaction Monitoring (MRM) [1].

Troubleshooting High Blanks & FAQ

Why are my laboratory blanks still showing high PFTeDA?

High blanks typically indicate persistent contamination. Systematically check these areas:

  • LC System: Ensure all PTFE tubing has been replaced and the delay column is installed and functioning.
  • Solvents: Use fresh, LC/MS-grade solvents from low-background suppliers. Run a solvent blank to check.
  • Glassware and Labware: Use dedicated, pre-cleaned HDPE or polypropylene materials. Avoid any contact with PTFE.
  • Laboratory Environment: Be aware of potential background from dust, tap water, or certain commercial products like some gloves [1].
How can I verify that my contamination is from the instrument and not my samples?
  • Run a Method Blank: Extract and analyze reagent water (LC/MS-grade) using the exact same procedure as your samples. If PFTeDA is detected in the blank, the contamination is from the laboratory process or instrumentation [1].
  • Run a Solvent Blank: Directly inject the mobile phases used in your analysis. A peak for PFTeDA in the solvent blank points to contamination from the LC system or your solvents.

Contamination Investigation Workflow

To visualize the systematic troubleshooting process, the following diagram outlines the key steps:

Start Start: High PFTeDA in Blank Step1 Run Solvent Blank Start->Step1 Step2 PFTeDA Present? Step1->Step2 Step3 Check LC System: - PTFE Tubing - Delay Column Step2->Step3 Yes Step5 Run Method Blank Step2->Step5 No Step4 Check Solvents & Mobile Phases Step3->Step4 Step8 Contamination Isolated Step4->Step8 Step6 PFTeDA Present? Step5->Step6 Step7 Check Sample Prep: - SPE Cartridges - Labware - Reagents Step6->Step7 Yes Step6->Step8 No Step7->Step8

Investigation Path for High Blanks

References

Optimize methanol ammonium hydroxide extraction PFTeDA solids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PFAS Soil Extraction Methods

The table below summarizes the two primary extraction methods identified in the recent literature, which can serve as a foundational reference for your center.

Feature EPA Method 1633 (Referenced Standard) Legacy In-House Method (Alternative Approach)
Extraction Solvent Methanol with ammonium hydroxide (specific ratio not detailed in results) [1] Basic methanol extraction [1]
Sample Mass 5 g dry weight [1] 0.5 g dry weight [1]
Cleanup Procedure Solid-Phase Extraction (SPE) with WAX cartridges [1] Bulk ENVI-Carb cleanup [1]
Analysis Method LC-MS/MS with Small-Volume Injection (SVI) [1] LC-MS/MS with Large-Volume Injection (LVI) [1]
Key Advantage Widely accepted standard; commercial labs are accredited for it [1] Fewer preparation steps; avoids potential contamination from SPE cartridges; increased sensitivity from LVI [1]

General Troubleshooting for Extraction Techniques

Although not specific to your solvent mixture, a common challenge in any extraction is emulsion formation. The following workflow outlines general strategies to prevent and resolve this issue, which can be adapted for your context [2].

Start Emulsion Formation Prevent Prevention Strategy: Gentle Swirling of Funnel Start->Prevent Break Break Existing Emulsion Start->Break Method1 Add Brine or Salt (Increases ionic strength to 'salt out' and force phase separation) Break->Method1 Method2 Filter Through Glass Wool or Phase Separation Filter Paper Break->Method2 Method3 Centrifuge Sample (Isolates emulsion in residue) Break->Method3 Method4 Add Small Amount of Different Organic Solvent (Adjusts solvent properties) Break->Method4 Method5 Use Supported Liquid Extraction (SLE) (Avoids emulsion formation entirely) Break->Method5

References

Improve PFTeDA recovery rates isotope labeled standards

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving PFTeDA Recovery

Here are some frequently asked questions and solutions tailored to the issues your users might face.

Q1: Why are my recovery rates for PFTeDA low, and how can I improve them?

Low recovery of PFTeDA (a perfluoroalkyl ether acid) often occurs because the solid-phase extraction (SPE) phase or protocol is not optimized for its more hydrophilic nature compared to legacy PFAS like PFOA or PFOS [1].

  • Solution: Use a Weak Anion Exchange (WAX) Cartridge. Traditional non-polar SPE phases may not effectively capture shorter-chain and polyfluoroalkyl ether acids. A WAX cartridge is specifically recommended as its retentive phase is better suited for these more polar, emerging PFAS compounds [1].
  • Solution: Add a Methanolic Rinse Step. A significant portion of PFAS can adsorb onto the walls of the sample container. After pouring the sample into a graduated cylinder, add 10 mL of methanol to the empty bottle, cap it, and shake well to re-dissolve these adsorbed analytes. Return this rinse to the sample bottle to ensure all material is processed [1].
  • Solution: Verify Your Internal Standard (IS) Choice. For accurate quantification, a stable isotope-labeled (SIL) version of PFTeDA is ideal. The protocol notes that if an SIL version is unavailable, you should use a surrogate standard with a similar structure and chain length [1].

Q2: My blanks are contaminated with PFAS. How do I prevent this?

PFAS are ubiquitous and persistent, making contamination a common issue [1].

  • Solution: Scrutinize Solvents and Labware. Ensure all solvents are of the highest available grade and have been analyzed for low-level PFAS contamination. All laboratory equipment (e.g., graduated cylinders, bottles) must be thoroughly rinsed before preparing blanks and samples [1].
  • Solution: Implement Rigorous Blanks. Always run a Field Blank (FB) and a Spike Blank (SB) with your sample batch. The Field Blank (PFAS-free water carried to the sampling site) identifies contamination from the sampling process or lab environment. The Spike Blank (PFAS-free water spiked with a known amount of standards) helps assess overall method performance and background interference [1].

Detailed Protocol: SPE for Hydrophilic PFAS

The following workflow is based on a method specifically tuned for shorter-chain and ether-based PFAS like PFTeDA [1]. Adhering to it closely is key to improving recovery.

PFAS Analysis Workflow cluster_rinse Critical Bottle Rinse Start Start Collect 500-1000 mL water sample Collect 500-1000 mL water sample Start->Collect 500-1000 mL water sample Add 5 mL 35% HNO₃ preservative Add 5 mL 35% HNO₃ preservative Collect 500-1000 mL water sample->Add 5 mL 35% HNO₃ preservative In HDPE/PP bottle Add Stable Isotope Internal Standard (IS) Add Stable Isotope Internal Standard (IS) Add 5 mL 35% HNO₃ preservative->Add Stable Isotope Internal Standard (IS) For quantification A Pour sample into cylinder Add 5 mL 35% HNO₃ preservative->A Filter through GF/A glass fiber filter Filter through GF/A glass fiber filter Add Stable Isotope Internal Standard (IS)->Filter through GF/A glass fiber filter Condition WAX cartridge with 25 mL MeOH Condition WAX cartridge with 25 mL MeOH Filter through GF/A glass fiber filter->Condition WAX cartridge with 25 mL MeOH Under gentle vacuum Condition with 25 mL DI H₂O Condition with 25 mL DI H₂O Condition WAX cartridge with 25 mL MeOH->Condition with 25 mL DI H₂O Sequentially Load 500 mL sample (10 mL/min) Load 500 mL sample (10 mL/min) Condition with 25 mL DI H₂O->Load 500 mL sample (10 mL/min) Pump or vacuum Elute with 25 mL methanol Elute with 25 mL methanol Load 500 mL sample (10 mL/min)->Elute with 25 mL methanol Discard flow-through Analyze via LC-HRMS Analyze via LC-HRMS Elute with 25 mL methanol->Analyze via LC-HRMS Collect eluent End End Analyze via LC-HRMS->End B Add 10 mL MeOH to bottle A->B Record volume C Return rinse to sample B->C Shake well

Key Reagents and Parameters

For easy reference, here are the key materials and parameters from the protocol.

Table 1: Key Reagents and Equipment [1]

Item Specification Purpose/Note
SPE Cartridge Weak Anion Exchange (WAX) Optimal for hydrophilic PFAS acids
Sample Bottle HDPE or Polypropylene (PP) Pre- cleaned; avoid adsorption
Preservative 35% Nitric Acid (HNO₃) Caution: Corrosive & strong oxidizer
Filter GF/A glass fiber (1.6 μm pore size) Remove particulates
Elution Solvent Methanol (High Purity) Must be checked for PFAS contamination

Table 2: Internal Standard Selection Guide [1]

Situation Recommended Standard
Ideal Scenario Stable Isotope-Labeled (SIL) PFTeDA
SIL Unavailable Surrogate with similar structure/chain length (e.g., ¹³C₂-PFHxA for HFPO-DA)

Key Takeaways for Your Technical Content

Based on the research, the core principles for improving PFTeDA recovery are:

  • Phase Selection is Crucial: The single most important factor is using a Weak Anion Exchange (WAX) solid-phase extraction cartridge, as it is explicitly tuned for more hydrophilic PFAS chemistries like ether acids [1].
  • Combat Ubiquitous Contamination: The persistent nature of PFAS makes rigorous lab hygiene (pure solvents, clean glassware) and the use of field blanks and spike blanks non-negotiable for reliable results [1].
  • Leverage High-Resolution MS: The described protocol seamlessly combines targeted quantification with non-targeted analysis using LC-HRMS. This is a powerful approach for simultaneously quantifying PFTeDA and screening for other unexpected PFAS compounds in the sample [1].

References

PFTeDA low reporting limits ng/L water ug/kg soil

Author: Smolecule Technical Support Team. Date: February 2026

PFTeDA Analytical Performance Summary

Aspect Specification in Draft EPA Method 1633
Parameter Name Perfluorotetradecanoic acid (PFTeDA)
Parameter Abbreviation PFTeDA
Aqueous Reporting Limit 1.6 - 40 ng/L [1]
Soil/Solid Reporting Limit 0.2 - 5.0 µg/kg (parts per billion) [1]
Sample Collection (Water) 2 x 500 mL HDPE bottles per sample [1]
Sample Collection (Soil) 500 mL HDPE jar, filled no more than ¾ full [1]
Sample Storage (Water) 28 days (frozen at -20 °C) or 7 days (at 4 °C) [1]
Sample Storage (Soil/Solids) 90 days (frozen at -20 °C) [1]
Extract Hold Time 90 days (at 4 °C) [1]
Key Sample Processing Isotope dilution; pH adjustment to 6.5 ± 0.5 (water); three-stage extraction with 0.3% methanolic NH₄OH (solids) [1]
Extraction Technique Solid Phase Extraction (SPE) using Weak Anion-Exchange (WAX) [1]
Analysis Instrument Reverse Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]

Experimental Protocol Overview

EPA Method 1633 provides a rigorous, standardized procedure. The core workflow for analyzing PFTeDA and other PFAS compounds involves several critical stages to ensure accuracy and prevent contamination [1].

Start Start Sample Processing SubStep1 Spike with Isotopically Labeled PFAS Analogues Start->SubStep1 SubStep2 Determine Percent Solids (for aqueous samples) SubStep1->SubStep2 SubStep3 Adjust pH to 6.5 ± 0.5 (for aqueous samples) SubStep2->SubStep3 Extraction Extraction SubStep3->Extraction SPE Solid Phase Extraction (SPE) Using Weak Anion-Exchange (WAX) Extraction->SPE Aqueous Aqueous Samples 500 mL sample Extraction->Aqueous Solids Soil/Solid Samples 5g sample, three-stage extraction with 0.3% methanolic NH₄OH Extraction->Solids Analysis Analysis via LC-MS/MS SPE->Analysis

Troubleshooting Common Issues

  • Contamination Control: PFAS are ubiquitous. Avoid using any fluoropolymer-containing materials (e.g., PTFE) in sampling equipment, vials, or tubing. Review Safety Data Sheets (SDSs) for all materials; do not use items if the SDS lists PFAS, "fluoro," or "halo" [2].
  • Blank Contamination: A high PFTeDA signal in your method blank indicates contamination. Intensify cleaning procedures for labware, use high-purity solvents and PFAS-free water (documented by the supplier), and ensure lab personnel are not a source via clothing or personal care products [2].
  • Low Recovery in Solids: The three-stage extraction in Method 1633 is designed to overcome analyte binding in complex matrices like soil [1]. If recoveries for PFTeDA are low, confirm the extraction solvent composition (0.3% methanolic NH₄OH), ensure adequate shaking/mixing time, and verify that the sample is finely homogenized.

Frequently Asked Questions

What is the status of EPA Method 1633?

As of March 2022, EPA Method 1633 was issued as a draft method in September 2021 [1]. It is undergoing multi-laboratory validation, with results anticipated to update the method's performance data [1]. For the most current status, check the official US EPA website [2].

How does Method 1633 differ from previous methods?

Method 1633 is a significant advancement as it is the first EPA method for PFAS in non-drinking water matrices like wastewater, soil, and sediment [1]. It includes 40 PFAS compounds, compared to fewer in older methods, and uses more robust sample processing and longer storage hold times [1].

How should I collect and store samples for PFTeDA analysis?

Adhere strictly to the method specifications to preserve sample integrity [1]:

  • Containers: Use only High-Density Polyethylene (HDPE) or, for tissue, LDPE zip bags or aluminum foil. Avoid glass as PFAS can adsorb to it.
  • Preservation & Hold Times: Freeze aqueous samples at -20°C immediately after collection and analyze within 28 days. For soils and solids, freeze at -20°C with a 90-day hold time [1].

References

Activated carbon cleanup PFTeDA extract interference

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: How does Activated Carbon (AC) remove PFAS like PFTeDA from water?

    • A: AC primarily removes PFAS through adsorption [1] [2]. PFAS molecules, which have both water-repelling (hydrophobic) and fat-repelling (fluorophilic) tails and a charged head, are attracted to and stick to the surface of the carbon particles. Long-chain PFAS like PFTeDA are generally removed more effectively than short-chain variants due to stronger hydrophobic interactions [1] [3].
  • Q: What are common sources of interference that reduce AC performance for PFTeDA?

    • A: The primary source of interference is competitive adsorption from other substances in the water matrix [1] [2]. Natural Organic Matter (NOM) is a major competitor, as it can clog the pores of the AC or occupy adsorption sites that would otherwise be available for PFTeDA [1] [2]. The presence of other contaminants can also shorten the effective lifespan of the AC before it needs to be replaced or regenerated [3].
  • Q: How can I manage spent AC contaminated with PFTeDA to avoid secondary issues?

    • A: Traditionally, spent AC is disposed of in landfills or incinerated, but incineration requires extremely high temperatures and faces increasing scrutiny over potential toxic byproducts [2] [4]. A promising new method involves a thermal treatment process where spent AC is heated to a moderate 572°F (300°C) in a furnace. This process, using the AC itself as a catalyst, can achieve about 90% mineralization of PFAS into harmless inorganic fluoride, effectively destroying the "forever chemicals" [5].

Troubleshooting Guide: Poor PFTeDA Recovery

Symptom Possible Cause Recommended Action

| Low PFTeDA recovery/High interference | Competitive adsorption from NOM or other organics [1] [2] | • Pre-treat sample to reduce NOM [1]. • Increase AC dosage or contact time [6]. • Use a PFAS-specific adsorbent [1]. | | | Early exhaustion of AC capacity [2] [3] | • Monitor AC performance via breakthrough curves [6]. • Replace or regenerate AC more frequently. | | | Inefficient destruction of PFAS in spent carbon | • Apply thermal treatment (300°C with GAC) to destroy PFAS on-site [5]. |

Experimental Protocol: Thermal Destruction of PFAS on Spent Carbon

The following workflow is based on a recent study demonstrating a simple method to break down PFAS on spent granular activated carbon (GAC) [5].

A Collect Spent GAC B Dry Sample A->B C Heat to 300°C (572°F) B->C D Maintain Temperature for Specified Duration C->D E Confirm PFAS Mineralization (via Fluorine Analysis) D->E F Safe Residue Disposal E->F

Title: Experimental Workflow for PFAS Thermal Destruction on GAC

Principle: This protocol utilizes granular activated carbon (GAC) as a catalyst to lower the energy required to break the strong carbon-fluorine bonds in PFAS. When heated, the GAC enables nearly complete mineralization of PFAS into harmless inorganic fluorine at a moderate temperature of 300°C, which is substantially lower than the >700°C typically required for incineration [5].

Materials:

  • Contaminated/GAC (spent)
  • Laboratory furnace (capable of maintaining 300°C ± 10°C)
  • Crucibles or heat-resistant containers
  • Analytical equipment for total fluorine analysis

Procedure:

  • Collection: Obtain GAC that has been used to filter PFAS, ensuring it is no longer in use.
  • Drying: The GAC sample may be dried to remove residual moisture before thermal treatment.
  • Thermal Treatment: Place the GAC in a furnace and heat to 300°C (572°F). Maintain this temperature for the duration required by the experimental design [5].
  • Verification: After treatment, analyze the residue to confirm PFAS destruction. The key metric is mineralization, which can be verified by measuring the conversion of organic fluorine in PFAS into inorganic fluoride ions. The cited study achieved ~90% mineralization using this method [5].
  • Disposal: The resulting residue, now largely free of PFAS, can be disposed of as non-hazardous waste following local regulations.

Key Considerations for Researchers

When developing your methods, please note:

  • Technology Context: While thermal treatment is a promising development for destroying PFAS on spent media, other separation technologies like Reverse Osmosis (RO) show very high removal rates for a broad range of PFAS from water and might be relevant for initial concentration steps [3].
  • Analytical Vigilance: The extreme potency of PFAS requires robust analytical techniques. Regulations are now set at parts-per-trillion (ppt) levels, akin to a single drop in 20 Olympic-sized swimming pools, demanding highly sensitive detection methods [2].

References

What are Matrix Effects and Why Do They Affect PFTeDA?

Author: Smolecule Technical Support Team. Date: February 2026

A matrix effect occurs when other compounds in your sample co-elute with your target analyte and interfere with its ionization in the mass spectrometer [1] [2]. This can either suppress or enhance the analyte's signal, leading to inaccurate quantification [3].

For PFTeDA (Perfluorotetradecanoic acid), the matrix effect is significant, particularly at low concentrations, and manifests as signal enhancement [4]. This means your instrument may report higher concentrations of PFTeDA than are actually present unless the effect is corrected.

How to Detect and Evaluate Matrix Effects

Before you can fix the problem, you need to confirm its presence and extent. Here are two common testing methods:

  • Post-extraction Spike Method [3]:

    • Prepare a blank sample (without analyte) and extract it using your normal procedure.
    • Spike a known amount of PFTeDA standard into this extracted blank matrix.
    • Compare the signal response of the spiked extract with the signal from a pure standard solution at the same concentration.
    • A difference in signal intensity indicates a matrix effect. The percentage difference quantifies the effect's strength.
  • Post-column Infusion Method [2] [3]:

    • Infuse a constant concentration of PFTeDA directly into the LC effluent post-column.
    • Inject a blank, extracted sample into the LC system and run the analytical method.
    • Monitor the PFTeDA signal. A stable signal indicates no matrix effects, while a dip or rise in the baseline indicates ion suppression or enhancement at specific retention times.

A Proven Pretreatment Workflow to Overcome Matrix Effects for PFTeDA

Research shows that a combination of methanol ultrasonic extraction followed by a clean-up step using dispersive Solid-Phase Extraction (d-SPE) is effective for PFTeDA and other problematic PFAS [4].

The workflow can be visualized as follows:

Sample Sample Step1 Methanol Ultrasonic Extraction Sample->Step1 Step2 Centrifugation & Collection Step1->Step2 Step3 d-SPE Clean-up with PSA Step2->Step3 Step4 Analysis via LC-MS/MS Step3->Step4

Detailed Protocol:

  • Methanol Ultrasonic Extraction:

    • Place your sample (e.g., paper or plastic product) in a suitable tube.
    • Add a sufficient volume of methanol to cover and extract the analytes.
    • Sonicate the sample to enhance extraction efficiency [4].
  • Sample Concentration:

    • Centrifuge the mixture to separate the solid residue from the liquid extract [4].
    • Collect the supernatant for the subsequent clean-up step.
  • d-SPE Clean-up:

    • Sorbent: Use Primary Secondary Amine (PSA) sorbent for the d-SPE step. Studies specifically identify this as necessary for PFTeDA to mitigate its matrix effects [4].
    • Procedure: Add the PSA sorbent to your extract, vortex vigorously to disperse the sorbent, and then centrifuge. The PSA sorbent will bind to interfering matrix components like fatty acids and phospholipids, leaving your target analytes in the solution [4].
    • Recovery: This established method has demonstrated recoveries ranging from 62.40% to 135.80% for a wide panel of PFAS, including those requiring d-SPE [4].

Strategies for Mitigating Matrix Effects

Beyond the specific pretreatment for PFTeDA, you can employ several general strategies to minimize matrix effects.

The table below summarizes the most common approaches:

Strategy Description Key Considerations
Improved Sample Cleanup [1] [3] Using techniques like d-SPE, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering compounds from the sample. Essential for removing phospholipids; d-SPE with PSA is specifically noted for PFTeDA. [4]
Chromatographic Optimization [3] Adjusting the LC method (e.g., gradient, column) to shift the analyte's retention time away from regions of high interference. Can be time-consuming; not always possible if interferents have similar properties to the analyte. [3]
Sample Dilution [3] Diluting the sample to reduce the concentration of interfering compounds below a critical level. Only feasible if the method sensitivity is high enough to detect the diluted analyte. [3]
Internal Standardization [2] [3] Using a stable isotope-labeled internal standard (SIL-IS) for PFTeDA. The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction. Considered the gold standard for correction; can be expensive, and standards are not always available. [3]

References

PFTeDA method detection limit MDL optimization

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

Here are detailed methodologies for sample preparation and analysis that you can adapt for PFTeDA MDL optimization.

Sample Preparation and Clean-up

Effective sample clean-up is crucial for reducing matrix interference and achieving a low MDL.

  • For Plant Tissues: A study found that methanol as an extraction solvent, combined with a clean-up using 1 g ENVI-carb cartridges, showed the best performance for various PFAS in complex plant matrices, yielding recoveries of 90–120% [1]. This approach can be a valuable reference for other solid or complex matrices.
  • For Water Samples: According to an application note for EPA Method 1633, a solid-phase extraction (SPE) method can be used:
    • SPE Cartridge: Biotage EVOLUTE EXPRESS WAX 150-mg/6-mL [2].
    • Procedure: The cartridge is preconditioned, the sample is loaded, rinsed, and then eluted with 1% methanolic ammonium hydroxide. To further reduce interference, the extract is treated with acetic acid and carbon, then centrifuged and filtered before analysis [2].
Instrumental Analysis via LC-MS/MS

The core of achieving a low MDL lies in optimizing the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters.

  • Liquid Chromatography (LC) Conditions [2]:
    • Analytical Column: Shim-pack Scepter C18-120, 3.0 μm, 2.0 x 50mm
    • Delay Column: A C18 delay column (e.g., 2.0 x 100mm) is installed between the mixer and the injection valve to minimize background contamination from the LC system itself [2].
    • Mobile Phase: A) 2 mM Ammonium Acetate in Water; B) Acetonitrile
    • Flow Rate: 0.4 mL/min
    • Column Oven Temperature: 40°C
    • Injection Volume: 10 μL
  • Mass Spectrometry (MS) Detection: The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [2] [3].

Below is a workflow diagram summarizing the key steps for PFTeDA analysis, integrating the sample preparation and instrumental analysis stages:

SamplePrep Sample Preparation & Extraction LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis SubStep1 Extraction (e.g., Methanol, SPE) SamplePrep->SubStep1 DataProcessing Data Processing & MDL Calculation LCAnalysis->DataProcessing SubStep4 Chromatographic Separation - Use of delay column - C18 analytical column LCAnalysis->SubStep4 SubStep6 Calibration & Quantification DataProcessing->SubStep6 SubStep2 Clean-up (e.g., ENVI-carb, Carbon) SubStep1->SubStep2 SubStep3 Reconstitution in Mobile Phase SubStep2->SubStep3 SubStep5 MS Detection (MRM Mode) SubStep4->SubStep5

Troubleshooting Guide for MDL Optimization

If you are struggling to achieve a satisfactory MDL for PFTeDA, consider the following aspects of your method.

Challenge Possible Cause Suggested Optimization
High Background/Noise PFAS contamination from instruments or solvents Install a delay column in the LC system [2]. Use high-purity solvents and regularly check system blanks.
Poor Peak Shape/Retention Suboptimal chromatographic conditions Ensure mobile phase contains ammonium acetate (e.g., 2 mM) [2]. Verify column selectivity and adjust gradient if needed.
Low Recovery Inefficient extraction or loss during clean-up Re-evaluate the sample-to-solvent ratio and the type of sorbent used in clean-up. For complex matrices, the ENVI-carb clean-up is highly effective [1].
Signal Suppression/Enhancement Matrix effects from co-eluting compounds Use internal standards for correction. The DBS method used mass-labelled internal standards (e.g., MPFDoA for long-chain) to account for this [3].

Key Takeaways for Your Technical Center

  • Establish a Baseline: The provided LOD of 0.4 ng/mL in blood [3] and low calibration points in the ppt range for water [2] show what is achievable with modern UHPLC-MS/MS.
  • Focus on Clean-up: For complex matrices, the combination of methanol extraction followed by a carbon-based clean-up (ENVI-carb) is a robust strategy to reduce interference and lower the MDL [1].
  • Combat Contamination: A delay column is a critical hardware modification to address the pervasive issue of background PFAS contamination from the LC system itself, which directly impacts MDL [2].

References

Solid sample homogenization PFTeDA extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Issue Description Recommended Solution Key Experimental Parameters & Expected Outcome
Low PFTeDA Recovery Inefficient transfer from solid matrix into the extraction solvent [1]. Use pure methanol for the primary liquid extraction [1]. Solvent: Methanol. Expected Outcome: Simpler methods can outperform complex ones (e.g., ion-pairing) [1].
High Background Noise in LC-MS/MS Co-extracted matrix components interfere with analysis [1]. Perform a clean-up step using an ENVI-Carb SPE cartridge [1]. SPE Sorbent: ENVI-Carb. Expected Outcome: Effective matrix removal, recovery of 110.6% for PFTeDA [1].
Inconsistent Homogenization Results are not representative due to uneven sample [2]. Use a bead mill homogenizer with ceramic beads for a uniform mixture without contamination [2]. Equipment: Bead Mill. Bead Type: Ceramic (avoids PFAS adsorption to glass). Sample State: Process tissue semi-thawed [2].
Low Recovery in Soil PFAS strongly adsorbs to soil organic matter [3]. Use Accelerated Solvent Extraction (ASE) with a methanol/acetonitrile mixture at elevated temperature [3]. Technique: ASE. Solvent: 80:20 Methanol/Acetonitrile. Temperature: 100°C. Recovery Range: 70-130% for various PFAS [3].

Detailed Experimental Protocol

Here is a detailed workflow for extracting PFTeDA from tissue samples, adapted from the research which found methanol extraction with ENVI-Carb clean-up to be highly effective [1].

Start Start Homogenize Homogenize Sample (Bead mill with ceramic beads) Start->Homogenize End End Weigh Weigh ~0.5g Homogenate Homogenize->Weigh Spike Spike with Internal Std (13C2-PFTeDA) Weigh->Spike Extract Primary Extraction (10 mL Methanol, Vortex) Spike->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Evaporate Evaporate & Reconstitute (in 1 mL Methanol) Collect_Supernatant->Evaporate SPE_Condition SPE: Condition ENVI-Carb with Methanol Evaporate->SPE_Condition SPE_Load SPE: Load Sample SPE_Condition->SPE_Load SPE_Wash SPE: Wash with Water SPE_Load->SPE_Wash SPE_Elute SPE: Elute with Methanol SPE_Wash->SPE_Elute Analyze Analyze via UPLC-MS/MS SPE_Elute->Analyze Analyze->End

  • Homogenization: Homogenize the frozen tissue using a bead mill with ceramic beads. Glass beads should be avoided as they can adsorb PFAS analytes and cause contamination [2]. Process tissues in a semi-thawed state for best results [2].
  • Primary Extraction:
    • Weigh approximately 0.5 g of homogenized tissue.
    • Spike the sample with a known amount of isotopically labeled internal standard (e.g., 13C2-PFTeDA). This corrects for procedural losses.
    • Add 10 mL of methanol and vortex mix vigorously [1].
  • Clean-up (ENVI-Carb SPE):
    • Condition the ENVI-Carb cartridge (250 mg, 6 mL) with methanol [1].
    • Load the sample onto the cartridge.
    • Wash with reagent water to remove polar interferences [1].
    • Elute the PFTeDA with methanol into a clean collection tube [1].
  • Analysis:
    • The eluate is typically analyzed using UPLC-MS/MS. A validated method should be followed for instrument parameters [1].

Methodology Comparison

The table below summarizes key findings from a comparative study of extraction techniques, demonstrating why the methanol/ENVI-Carb method is recommended [1].

Extraction Method Primary Sorbent Average Recovery for PFTeDA Notes / Key Benefit
Methanol ENVI-Carb 110.6% Simplest and most effective method [1].
Methanol Oasis WAX Not specified (Lower) Decreased recoveries for most PFAAs [1].
Methanol HybridSPE-PPT Not specified (Lower) Less efficient matrix removal [1].
MTBE/TBA (Ion-pairing) ENVI-Carb Not specified (Lower) More laborious; no advantage over methanol [1].

Additional Technical Notes

For certain matrices like soil, Accelerated Solvent Extraction (ASE) is a powerful automated technique. One protocol recommends extracting 2g of soil mixed with diatomaceous earth using 80:20 methanol/acetonitrile at 100°C and 1000 psi, yielding good recoveries for a wide range of PFAS [3].

References

pH adjustment PFTeDA extraction stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is pH adjustment critical for PFTeDA extraction? PFTeDA is a long-chain perfluoroalkyl carboxylic acid (PFCA). Its carboxylic acid head group can exist in different ionization states depending on the pH. Controlling the pH is essential to ensure the compound is in its neutral form, which maximizes its interaction with the extraction solvent and solid-phase sorbents, thereby improving recovery rates [1].

  • Q2: What is a common pH adjustment for extracting PFCAs like PFTeDA? A common and effective strategy is to acidify the sample. The addition of 0.1% formic acid to the extraction solvent has been successfully used in methods for the simultaneous extraction of multiple PFCAs, including long-chain compounds, from complex biological matrices [2].

  • Q3: My PFTeDA recovery is low. What aspects of the clean-up should I check? The clean-up step is crucial for removing matrix interferences that can cause low recovery. Research indicates that different d-SPE sorbents have varying efficiencies. Consider testing:

    • Z-Sep+: Designed to remove phospholipids and fats.
    • Z-Sep: A general purpose sorbent for matrix clean-up. Comparative tests have shown that Z-Sep+ can provide a better reduction of matrix effects for a wide range of analytes in complex samples [2]. The choice of sorbent can significantly impact your final results.

Troubleshooting Guide for PFTeDA Extraction

Issue Possible Cause Suggested Solution
Low Recovery of PFTeDA Inefficient transfer from sample; suboptimal pH; matrix interference [2]. Add internal standard; adjust pH with 0.1% formic acid; re-evaluate d-SPE sorbent (e.g., Z-Sep+) [2].
High Matrix Effects Incomplete clean-up; co-eluting compounds [2]. Use selective d-SPE sorbents (Z-Sep/Z-Sep+); dilute final extract; use matrix-matched calibration [2].
Poor Chromatography Sample pH affects ionization; matrix effects [1]. Ensure sample pH is consistent; improve extract clean-up [2].

Experimental Protocol: PFAS Extraction from Biota

This method is adapted from a published protocol for the simultaneous extraction of 173 contaminants, including multiple PFCAs, from invasive species [2].

  • 1. Sample Preparation: Homogenize tissue samples. Weigh 2.0 ± 0.1 g (wet weight) into a centrifuge tube.
  • 2. Solvent Extraction: Add a mixture of iPrOH/MeCN (1:3) + 0.1% Formic Acid. The acid is critical for protonating the PFCAs. Use ultrasound-assisted extraction (UAE).
  • 3. Concentration: Evaporate the supernatant to near dryness under a gentle nitrogen stream. Reconstitute in a solvent compatible with your LC mobile phase.
  • 4. Clean-up: Perform d-SPE using Z-Sep+ sorbent. Vortex and centrifuge, then collect the purified supernatant for analysis.
  • 5. Instrumental Analysis: Analyze by LC-MS/MS or LC-HRMS using a matrix-matched calibration curve.

This workflow can be visualized in the following diagram:

workflow start Homogenized Sample step1 Solvent Extraction (iPrOH/MeCN + 0.1% FA) start->step1 2.0 g tissue step2 Centrifuge & Collect Supernatant step1->step2 UAE step3 Concentrate (N₂ Evaporation) step2->step3 Transfer step4 d-SPE Clean-up (Z-Sep+) step3->step4 Reconstitute step5 LC-MS/MS Analysis step4->step5 Inject end Data Acquisition step5->end

Sample Preparation and Analysis Workflow

Key Experimental Considerations

  • Internal Standards: Use isotopically labeled analogs of your target PFCAs as internal standards (e.g., ¹³C-PFTeDA) to correct for recovery losses during sample preparation [2].
  • Method Development: Test multiple extraction solvents and d-SPE sorbents to optimize for your specific sample matrix. The combination of iPrOH/MeCN (1:3) + 0.1% formic acid with Z-Sep+ clean-up is a validated starting point [2].
  • Matrix Effects: PFTeDA's behavior can be influenced by the sample matrix. The amphiphilic nature of PFCAs means they have a hydrophobic and lipophobic perfluorinated tail and a hydrophilic acid group, which affects their interaction with both the sample matrix and the chromatographic system [1].

References

PFTeDA vs PFOA persistence bioaccumulation comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

Property PFTeDA (C14) PFOA (C8) Experimental Context
Bioaccumulation in Aquatic Organisms
• Concentration in Perch (ng/g ww) Significantly higher in eel vs. perch [1] No significant difference between eel and perch [1] Field study in Flanders, Belgium; muscle tissue of indigenous fish [1].
• Concentration in Mussels (ng/g ww) Higher relative contribution compared to fish [1] Dominates PFAS profile; shows biodilution [1] Active biomonitoring with translocated mussels in Flanders, Belgium [1].
Persistence (Aquatic Half-Life) Specific data not available in search results ~40 years [2] Estimated half-life in water [2].

Experimental Protocols for Key Data

The comparative data in the table above primarily comes from a detailed field and laboratory study. Here is the methodology used:

Study Design: Field Biomonitoring in Belgium [1]
  • Objective: To investigate the spatial distribution and accumulation of PFAS in the aquatic environment.
  • Sample Collection:
    • Indigenous Fish: European perch (Perca fluviatilis) and European eel (Anguilla anguilla) were collected from 44 locations in Flanders, Belgium, between 2015 and 2018 using electrofishing.
    • Translocated Mussels: Quagga mussels (Dreissena bugensis) and Asiatic clams (Corbicula fluminea) were translocated and exposed in cages at the same locations for 6 weeks.
  • Sample Preparation:
    • For fish, muscle tissue samples (±1 g) were taken from multiple individuals, pooled by species and location, and homogenized.
    • For mussels, soft tissue was removed from the shell and analyzed.
  • Chemical Analysis:
    • Technique: Accumulated PFAS concentrations were measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
    • Tissue Analysis: PFAS were extracted from the homogenized muscle and soft tissue samples. The analysis targeted a range of PFAS, including PFOA and PFTeDA.

The following diagram illustrates the workflow of this key study.

Biomonitoring Study Workflow Sample Collection\n(44 locations) Sample Collection (44 locations) Field Processing Field Processing Sample Collection\n(44 locations)->Field Processing Fish Muscle Tissue\n(Pooled & Homogenized) Fish Muscle Tissue (Pooled & Homogenized) Field Processing->Fish Muscle Tissue\n(Pooled & Homogenized) Indigenous Fish Mussel Soft Tissue Mussel Soft Tissue Field Processing->Mussel Soft Tissue Translocated Mussels LC-MS/MS Analysis LC-MS/MS Analysis Fish Muscle Tissue\n(Pooled & Homogenized)->LC-MS/MS Analysis Mussel Soft Tissue->LC-MS/MS Analysis Data Output:\nPFTeDA & PFOA Concentrations Data Output: PFTeDA & PFOA Concentrations LC-MS/MS Analysis->Data Output:\nPFTeDA & PFOA Concentrations

Accumulation Behavior and Trophic Transfer

The Belgian study provided critical insights into how PFTeDA and PFOA behave differently in aquatic food webs, as illustrated below.

Contrasting Accumulation in the Food Web Water Water Mussels\n(Primary Consumers) Mussels (Primary Consumers) Water->Mussels\n(Primary Consumers) Uptake Predatory Fish\n(Perch & Eel) Predatory Fish (Perch & Eel) Mussels\n(Primary Consumers)->Predatory Fish\n(Perch & Eel) Diet PFOA Profile PFOA Profile p1 PFOA Profile->p1 p1->Mussels\n(Primary Consumers)  Dominates p1->Predatory Fish\n(Perch & Eel)  Biodilution PFTeDA Profile PFTeDA Profile p2 PFTeDA Profile->p2 p2->Mussels\n(Primary Consumers)  Higher vs. fish p2->Predatory Fish\n(Perch & Eel)  Biomagnifies in eel

Key Comparative Insights

  • Chain Length is a Critical Factor: The contrasting behavior of PFTeDA (C14) and PFOA (C8) highlights the importance of perfluorinated carbon chain length. Longer chains are generally more bioaccumulative.
  • Consider Precursors: PFOA can be formed in the environment from the breakdown of numerous precursor compounds [3], which adds complexity to its life cycle.
  • Analytical Gaps Exist: Many studies focus on a limited set of PFAS. The finding that PFTeDA biomagnifies in eel [1] and that precursors with high bioaccumulation potential are often missed in standard analysis [4] suggests that the total burden and risk of long-chain and precursor PFAS may be underestimated.

References

Validation EPA Method 1633 PFTeDA multi-laboratory study

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The following table summarizes the key characteristics of EPA Method 1633 compared to other common methods based on the search results.

Method Name Primary Matrices Key Features & Target Analytes Performance Notes
EPA Method 1633 Water, soil, sediment, biosolids, tissue [1] Comprehensive; 53 PFAS compounds including PFTeDA [1] Slightly more compounds quantified without QC flags vs. legacy methods; considered robust for solid matrices [2]
Legacy LVI Method Soil [2] Basic methanol extraction, LVI LC-MS/MS, no SPE [2] Comparable results to EPA 1633; faster, lower cost; 76% of compounds within ±15% RSD [2]
EPA Method 533 Drinking Water [1] Targeted; includes some short-chain PFAS [1] Designed for compliance monitoring under the UCMR [1]
EPA Method 537.1 Drinking Water [1] Targeted; broader range of long-chain PFAS [1] Designed for compliance monitoring under the UCMR [1]

Experimental Data and Protocol Details

A 2025 study directly compared EPA Method 1633 with an in-house legacy method, providing relevant experimental data on its performance [2].

  • Experimental Soils: The study used three soil types: an AFFF-impacted field soil (Soil A), a clean Ottawa sand, and a certified reference soil (#604 from ERA Waters) with known PFAS concentrations [2].
  • Sample Preparation: For EPA Method 1633, samples underwent extraction followed by solid-phase extraction (SPE) cleanup with WAX cartridges. The Legacy LVI Method used a basic methanol extraction, drying under nitrogen, reconstitution, and a bulk ENVI-Carb cleanup, skipping the SPE step [2].
  • Instrumental Analysis: The study used LC-MS/MS. A key difference was the injection volume: the commercial lab using EPA 1633 used a small-volume injection (SVI) of 2 µL, while the in-house analysis used a large-volume injection (LVI) [2].

The workflow for the key in-house comparison is summarized below, illustrating the parallel paths for each method.

Start Soil Sample Sub1 Subsample A M1633 EPA Method 1633 (5g dry weight) Sub1->M1633 Sub2 Subsample B Legacy Legacy Method (0.5g dry weight) Sub2->Legacy SPECleanup SPE Cleanup (WAX Cartridge) M1633->SPECleanup BulkCleanup Bulk Cleanup (ENVI-Carb) Legacy->BulkCleanup LVIAnalysis LVI LC-MS/MS Analysis SPECleanup->LVIAnalysis BulkCleanup->LVIAnalysis

Key Comparative Findings

The study yielded several critical findings for researchers assessing these methods [2]:

  • Number of Compounds Quantified: The EPA LVI method quantified slightly more PFAS compounds without quality control (QC) flags than the Legacy LVI method for the AFFF-impacted and certified reference soils.
  • Precision: Both in-house extraction methods (EPA LVI and Legacy LVI) showed comparable and acceptable precision, with 76% of reportable compound concentrations falling within ±15% relative standard deviation (RSD).
  • Sensitivity at Low Concentrations: The Commercial SVI results (using standard EPA 1633) had the fewest QC flags but quantified fewer compounds at low concentrations compared to the LVI techniques, suggesting that LVI can offer greater sensitivity.
  • Practical Considerations: The study concluded that the Legacy LVI method is a suitable, cost-effective in-house alternative to EPA 1633, offering comparable results with decreased sample preparation time and lower consumable costs (no need for SPE cartridges) [2].

Takeaways for Researchers

Based on the current information, here is a summary to guide your methodology selection:

  • For Comprehensive, Multi-Matrix Regulatory Work: EPA Method 1633 is the established and validated choice, especially for non-drinking water matrices like soil and biosolids. It is increasingly becoming the preferred method for CERCLA (Superfund) investigations [1].
  • For In-House Analysis Prioritizing Cost and Speed: A well-validated legacy LVI method can be a viable alternative, providing comparable data for many compounds while saving time and resources [2].
  • For Drinking Water Compliance: Methods 533 and 537.1 remain the primary standards. Note that they are not interchangeable, as their compound lists and techniques differ [1].

References

Comparative toxicity PFTeDA PFOA PFOS liver effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Hepatotoxicity of PFAS

PFAS Abbreviation Structure Type Relative Potency (vs PFOA) Key Liver Effects & Notes
Perfluorotetradecanoic Acid PFTeDA Long-chain (C14) Carboxylic Acid ~10x more potent than PFOA (based on gene expression) [1] Most potent PFAS tested in HepaRG study; induced steatosis and gene expression changes [1].
Perfluorooctanoic Acid PFOA Long-chain (C8) Carboxylic Acid Index Chemical (Potency = 1) [1] Activates PPARα; causes steatosis, hepatomegaly, alters lipid/amino acid metabolism, disrupts neurotransmitters in mouse brain [2].
Perfluorooctanesulfonic Acid PFOS Long-chain (C8) Sulfonic Acid Potency similar to or slightly higher than PFOA [1] Strongly binds albumin, influencing distribution; accumulates in liver; linked to elevated liver enzymes (ALT) and steatosis in humans and mice [3].

Detailed Experimental Data and Methodologies

Here is a detailed look at the experimental protocols and findings from the key studies that generated the data above.

In Vitro Screening in Human Liver Cells (HepaRG) [1]

This study provides the core potency comparison, including PFTeDA.

  • Objective: To determine the relative hepatotoxic potency of 18 different PFASs using a human liver cell model.
  • Methodology:
    • Cell Model: Differentiated HepaRG cells, a human hepatoma cell line that retains many functions of primary human hepatocytes.
    • Exposure: Cells were exposed to a range of concentrations of each PFAS.
    • Endpoints Measured:
      • Cellular Triglyceride Accumulation: Measured using the AdipoRed assay, a fluorescent method to quantify lipid droplets.
      • Gene Expression: Comprehensive analysis using DNA microarrays for PFOS, and a targeted panel of 10 genes for all 18 PFASs via RT-qPCR. Key genes included OAT5 and CXCL10.
    • Data Analysis: Benchmark dose (BMD) modeling was performed using PROAST software to derive in vitro Relative Potency Factors (RPFs), with PFOA as the index chemical.
  • Key Findings:
    • PFTeDA was the most potent compound tested, about 10 times more potent than PFOA in changing the expression of the OAT5 gene [1].
    • For the readout of OAT5 expression, RPFs were obtained for all 18 PFASs, allowing for a broad comparison [1].
    • The potencies derived from gene expression changes in human cells correlated well with in vivo potencies from rodent studies, validating the approach [1].
Role of Albumin Binding in PFOS Toxicity (In Vivo Mouse Study) [3]

This study clarifies a key mechanism influencing the distribution and liver accumulation of PFOS.

  • Objective: To mechanistically investigate the role of albumin, a key blood protein, in the toxicokinetics and hepatotoxicity of PFOS.
  • Methodology:
    • Animal Model: Adult male wild-type (Alb+/+) and albumin-deficient (Alb–/–) C57BL/6J mice.
    • Exposure: Mice were orally gavaged daily for 7 days with vehicle, 0.5 mg/kg, or 10 mg/kg body weight of PFOS.
    • Endpoints Measured:
      • Tissue Distribution: Quantification of PFOS concentrations in plasma and liver.
      • Binding Experiments: Confirmation of binding affinity to albumin.
      • Liver Toxicity Biomarkers: Measurement of liver enzymes (ALT), triglycerides, and free fatty acids in plasma.
  • Key Findings:
    • Albumin-deficient mice had significantly higher concentrations of PFOS in their livers compared to wild-type mice, demonstrating that albumin binding crucially influences PFOS distribution and liver accumulation [3].
    • This suggests that disease-related albumin deficiency in humans could increase susceptibility to PFAS-induced hepatotoxicity [3].
Metabolomic Profile of PFOA Exposure (In Vivo Mouse Study) [2]

This study offers a systems-level view of how PFOA disrupts liver metabolism.

  • Objective: To comprehensively investigate the metabolic alterations in the mouse liver induced by PFOA exposure.
  • Methodology:
    • Animal Model: Male Balb/c mice.
    • Exposure: Mice were exposed to 0.5 or 2.5 mg/kg/day of PFOA for 28 days.
    • Analysis: A high-throughput targeted metabolomics approach was used to quantify 278 metabolites in the liver.
    • Data Processing: Multivariate statistical analysis, including Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), was used to identify significantly altered metabolic pathways.
  • Key Findings:
    • PFOA exposure significantly disrupted pathways related to amino acids, lipids, carbohydrates, and energy metabolism [2].
    • It specifically increased β-oxidation and altered the biosynthesis of saturated and unsaturated fatty acids [2].
    • Changes in arachidonic acid metabolism suggested a potential for PFOA to cause an inflammatory response in the liver [2].

Mechanistic Pathways to Liver Injury

The following diagram synthesizes findings from multiple studies to illustrate the key molecular events leading to PFAS-induced liver injury.

G cluster_mie Molecular Initiating Events cluster_ke Key Events PFAS PFAS Exposure (PFTeDA, PFOA, PFOS) MIE1 Nuclear Receptor Activation (e.g., PPARα) PFAS->MIE1 MIE2 Disruption of Albumin Binding PFAS->MIE2 MIE3 Induction of Oxidative Stress PFAS->MIE3 KE1 Altered Gene Expression (e.g., OAT5, CXCL10) MIE1->KE1 KE2 Dysregulated Lipid Metabolism (β-oxidation, Synthesis) MIE1->KE2 KE4 Liver Accumulation MIE2->KE4 KE3 Hepatic Inflammation MIE3->KE3 AO Adverse Outcome (Liver Injury) KE1->AO KE5 Triglyceride Accumulation (Steatosis) KE2->KE5 KE3->KE5 KE4->KE2 Increased local concentration KE5->AO

The diagram shows how different PFAS compounds, despite structural differences, converge on common pathways leading to liver injury. PFTeDA, PFOA, and PFOS are all shown to activate nuclear receptors like PPARα, a key molecular initiating event [1]. This activation leads to dysregulated lipid metabolism and changes in gene expression, key events corroborated by the HepaRG and mouse metabolomics studies [1] [2]. The specific role of albumin binding in driving liver accumulation, as demonstrated in the knockout mouse study, is highlighted as a critical event enhancing the downstream effects of PFOS [3]. These events collectively lead to triglyceride accumulation (steatosis) and ultimately, measurable liver injury.

Research Implications and Data Gaps

For researchers, the HepaRG in vitro model is a validated and high-throughput system for generating robust Relative Potency Factors (RPFs) for a wide array of PFAS, helping to prioritize the most hazardous compounds for further testing [1].

A key data gap is the lack of direct, side-by-side in vivo toxicity studies that include PFTeDA. Future research using chronic exposure models, as suggested by [3], would be invaluable to confirm the high potency of PFTeDA observed in vitro and to establish no-observed-adverse-effect levels (NOAELs) for risk assessment.

References

PFTeDA analytical method comparison 533 537.1 1633

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The table below summarizes the core specifications for each EPA method relevant to PFTeDA analysis.

Feature EPA Method 533 EPA Method 537.1 EPA Method 1633
Primary Scope Drinking Water [1] Drinking Water [1] Aqueous, Solid, Biosolids, Tissue Samples [2]
Total Number of PFAS Analytes 25 compounds [3] 18 compounds [3] 40 compounds [2]
Includes PFTeDA? Yes [1] Yes [1] Yes [1]
Sample Volume 250 mL [3] 250 mL [3] 500 mL (for water) [2]
Extraction Principle Solid-Phase Extraction (SPE) with weak anion exchange phase [3] Solid-Phase Extraction (SPE) with styrene-divinylbenzene (SDVB) phase [3] SPE with weak anion exchange cartridge and optional carbon clean-up [2] [3]
Instrumental Analysis LC-MS/MS [1] LC-MS/MS [1] LC-MS/MS [2]

Experimental Workflow Overview

The following diagram illustrates the general workflow for these methods, which is largely shared but has critical differences in the extraction and clean-up steps.

cluster_0 Key Method Differences Start Start: Sample Collection (e.g., Water) SPE Solid-Phase Extraction (SPE) Start->SPE CleanUp Extract Clean-up SPE->CleanUp WAX SPE Phase: Weak Anion Exchange (Methods 533 & 1633) SPE->WAX 533 & 1633 SDVB SPE Phase: Styrene-Divinylbenzene (Method 537.1) SPE->SDVB 537.1 Analysis LC-MS/MS Analysis CleanUp->Analysis Carbon Carbon Clean-up (Method 1633) CleanUp->Carbon 1633 Results Results: Quantification Analysis->Results

Generalized PFAS Analysis Workflow

Performance Data and Experimental Protocols

A study demonstrating Method 1633 for water analysis showed excellent performance. The table below summarizes the recovery and precision data for a selection of PFAS, including long-chain compounds like PFTeDA [2].

Compound Abbreviation Average Recovery (%) Relative Standard Deviation (RSD %)
Perfluorobutanoic acid PFBA 84.0 - 110.7 0.2 - 18.1
Perfluorooctanoic acid PFOA 84.0 - 110.7 0.2 - 18.1
Perfluorotetradecanoic acid PFTeDA 84.0 - 110.7 0.2 - 18.1
Perfluorooctanesulfonic acid PFOS 84.0 - 110.7 0.2 - 18.1

Supporting Experimental Protocol for Method 1633 Data [2]:

  • Sample Preparation: A 500 mL water sample was spiked with 24 isotopically labeled internal standards (EIS). Extraction used Supelclean ENVI-WAX SPE cartridges (500 mg/6 mL) on a PTFE-free vacuum manifold.
  • Clean-up: The extract underwent a dispersive clean-up step by adding concentrated acetic acid and ~10 mg of bulk Supelclean ENVI-Carb, followed by vortexing, centrifugation, and filtration.
  • Instrumental Analysis: LC-MS/MS analysis was performed using an Ascentis Express PFAS analytical column (5 cm x 2.1 mm, 2.7 µm) with a matching PFAS delay column to manage background contamination. Quantification was achieved via stable-isotope dilution.

Key Comparison and Selection Guide

  • Choose EPA Method 533 when your focus is drinking water compliance and you need to include a range of shorter-chain PFAS alongside PFTeDA [1] [3].
  • Choose EPA Method 537.1 when your project is mandated for drinking water monitoring under the UCMR and targets its specific, though slightly narrower, list of analytes [1].
  • Choose EPA Method 1633 when you require the broadest analyte coverage (40 compounds) or are analyzing non-potable water, soils, sediments, biosolids, or tissue samples [1] [2] [4]. It is becoming the preferred method for comprehensive environmental site investigations.

Method 1633 is likely to slowly replace other modified methods as the preferred standard for non-drinking water matrices [1]. A 2025 study also found that a well-optimized in-house legacy method could produce comparable results to Method 1633 for soil analysis, though Method 1633 quantified slightly more compounds without quality control flags [4].

References

PFTeDA tissue accumulation fish vs mammalian models

Author: Smolecule Technical Support Team. Date: February 2026

PFTeDA Accumulation in Fish

The table below summarizes key findings on PFTeDA accumulation in aquatic organisms.

Aspect Key Findings in Fish Experimental Context
Overall Accumulation Detected in mussels and fish (e.g., eel, perch); higher concentrations in mussels than fish for some compounds [1]. Field study in Flanders, Belgium; analysis of indigenous fish and translocated mussels [1].

| Specific Concentrations | In mussels: Median 22.4 ng/g wet weight (range: 8.56–157 ng/g) [1]. In eel and perch: Similar median levels (~22 ng/g wet weight) [1]. | Muscle tissue analysis from 44 sampling locations [1]. | | Trophic Transfer | Shows biodilution (concentration decreases up the food chain) [1]. | Comparison of PFAS profiles and stable isotope analysis across species [1]. | | Toxicological Effects | Alters expression of mitochondrial-related genes (cox1, mt-nd3) and oxidative stress genes (cat, hsp70, hsp90a) in zebrafish larvae [2]. | Laboratory exposure of zebrafish embryos to 0.01-10 µM PFTeDA over 7 days [2]. |

PFTeDA Accumulation in Mammalian Models

The table below summarizes key data on PFTeDA behavior in mammalian systems.

Aspect Key Findings in Mammalian Models Experimental Context
Tissue Binding & Distribution In human tissues, brain shows strongest binding (lowest unbound fraction), followed by liver, kidney, heart; lungs show weakest binding [3]. Equilibrium dialysis of 16 PFAS in human, mouse, and rat tissue homogenates [3].
Unbound Fraction (fu) fu decreases as fluorinated chain length increases; rat liver is a suitable surrogate for predicting fu in human tissues (R² ≥0.98) [3]. High-throughput equilibrium dialysis method; correlation analysis between species [3].
Toxicological Effects Blocks Leydig cell development in pubertal male rats by decreasing the AMPK-mTOR-autophagy pathway, disrupting testosterone production [4]. Laboratory study on pubertal male rats [4].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from the key studies cited.

  • Field Monitoring in Fish (Biota): A field study collected indigenous European perch and eel, and translocated quagga mussels from 44 locations in Flanders, Belgium [1]. Muscle tissue from fish and soft tissue from mussels were analyzed. Samples were homogenized, and PFAS concentrations were measured using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Concentrations were reported in nanograms per gram of wet weight (ng/g ww) [1].
  • Zebrafish Embryo Exposure: Zebrafish embryos were exposed to PFTeDA concentrations ranging from 0.01 to 10 µM for 7 days [2]. The exposure solutions were refreshed daily. Endpoints measured included survivorship, hatching rate, and deformities. Gene expression was analyzed using real-time PCR, and mitochondrial bioenergetics were assessed using an XFe24 Flux Analyzer [2].
  • Tissue Binding Measurement (Equilibrium Dialysis): This in vitro method determines the unbound fraction of a chemical in tissue [3]. Human and rodent tissues were homogenized. The homogenate was spiked with PFTeDA and placed in a donor chamber, separated by a semi-permeable membrane from a buffer-filled receiver chamber. After dialysis, the concentration of PFTeDA in the buffer (unbound fraction) and the homogenate (bound fraction) was measured to calculate the unbound fraction (fu) and tissue-water partition coefficient (Ktissue/w) [3].

Mechanisms of Accumulation and Toxicity

The diagrams below illustrate the key mechanisms of tissue accumulation and toxicity for PFTeDA.

pfteda_accumulation cluster_fish Fish Model cluster_mammal Mammalian Model PFTeDA PFTeDA Fish Fish PFTeDA->Fish Mammal Mammal PFTeDA->Mammal F1 Exposure in Water F2 Uptake via Gills/Diet F1->F2 F3 Biodilution Observed F2->F3 F4 Gene Expression Changes (mitochondrial, oxidative stress) F3->F4 M1 Exposure via Circulation M2 Strong Binding to Tissue Proteins & Phospholipids M1->M2 M3 Accumulation in Organs (Brain, Liver, Kidney) M2->M3 M4 Disruption of Key Pathways (AMPK-mTOR-autophagy) M3->M4

The diagram above illustrates the distinct accumulation pathways and toxicological outcomes of PFTeDA in fish versus mammalian models.

Key Implications for Researchers

  • Model Selection is Critical: The choice between fish and mammalian models depends heavily on the research question. Fish models are ideal for studying environmental transport and aquatic toxicity [1] [2], while mammalian models are better for predicting human health risks, with rat liver data being particularly useful for estimating human tissue binding [3].
  • Focus on Different Tissues: In fish, muscle tissue is often analyzed for human consumption risk [1], whereas in mammalian toxicology, organs like the liver, kidney, and brain are primary targets due to strong accumulation [3].
  • Mechanistic Studies Vary: Toxicological studies in fish often focus on gene expression and oxidative stress [2], while research in mammals can investigate more complex endocrine disruption, such as Leydig cell development [4].

References

Comparison PFTeDA extraction methods single vs three stage

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PFAS Extraction Methodologies

The table below summarizes two standard extraction methods adapted from recent research. While these studies did not perform a single versus three-stage comparison for PFTeDA, their protocols can be modified for such an investigation.

Method Characteristic Methanol Extraction with ENVI-Carb Cleanup [1] EPA Method 1633 (Reference Method) [2]
Core Principle Single-stage solvent extraction followed by a dedicated cleanup step [1]. Multi-step process involving solvent extraction, ion pairing, and solid-phase extraction (SPE) cleanup [2].

| Typical Workflow Steps | 1. Homogenize tissue 2. Extract with methanol 3. Clean extract with ENVI-Carb dispersive SPE or column [1] | 1. Extract from a larger soil mass (e.g., 5 g) 2. Use ion-pairing agents (e.g., TBA) 3. Concentrate and clean via specific SPE cartridges (e.g., WAX) [2] | | Reported Advantages | Simpler, less laborious, high recoveries for many PFAAs (80-110%), reduced risk of contamination from fewer steps [1]. | Considered a robust standard; includes matrix-specific quality controls; validated for a wide range of PFAS [2]. | | Key Differences | Smaller sample mass (e.g., 0.5 g); no SPE concentration step; uses graphitized carbon black for cleanup [1] [2]. | Larger sample mass; includes SPE concentration; may use different sorbents (e.g., WAX cartridges) for cleanup [2]. |

Detailed Experimental Protocol for Methanol Extraction

This protocol, based on the "less is more" methodology, is an example of an efficient single-stage approach that you can adapt and compare against a multi-stage one [1].

  • Sample Preparation: Immerse tissue samples (e.g., liver, kidney, lung) in liquid nitrogen and homogenize using a laboratory mill. Store the homogenates at -80°C before analysis [1].
  • Solvent Extraction:
    • Weigh approximately 0.5 g of tissue homogenate.
    • Add isotope-labeled internal PFAS standards for quantification.
    • For extraction, use methanol as the sole solvent. The study found that methanol alone provided excellent recovery rates without the need for acidic or alkaline additives [1].
    • Vortex the mixture thoroughly and use mechanical shaking or sonication to ensure complete extraction.
    • Centrifuge the samples and collect the supernatant.
  • Extract Cleanup:
    • Use a Supelclean ENVI-Carb column (250 mg, 6 mL) for the cleanup of the methanolic extract.
    • Condition the column with methanol before applying the sample.
    • After the sample has passed through, elute the PFAS analytes. The research showed that this specific cleanup step resulted in the highest recoveries for ten out of eleven target PFAS [1].
  • Analysis: Analyze the final extract using isotope-dilution UPLC-MS/MS (ultra-performance liquid chromatography tandem mass spectrometry) [1].

To visualize this single-stage workflow:

PFAS_Extraction_Workflow Single Stage PFAS Extraction Workflow start Start homogenize Homogenize Tissue start->homogenize weigh Weigh Homogenate homogenize->weigh add_IS Add Internal Standards weigh->add_IS extract Extract with Methanol add_IS->extract centrifuge Centrifuge extract->centrifuge collect_super Collect Supernatant centrifuge->collect_super cleanup Cleanup with ENVI-Carb Column collect_super->cleanup elute Elute PFAS cleanup->elute analyze UPLC-MS/MS Analysis elute->analyze end End analyze->end

Designing Your Comparison Study

Since a direct comparison for PFTeDA is not available, you can design a rigorous experiment based on the established methods above.

  • Modify an Existing Protocol: Use the detailed methanol extraction protocol [1] as your "single-stage" method. You could develop a "three-stage" method by incorporating elements from other established techniques, such as:
    • A primary extraction with an ion-pairing agent like Tetrabutylammonium (TBA) and MTBE [1].
    • A secondary cleanup step using a different sorbent, such as an Oasis WAX cartridge [1].
    • A final polishing cleanup, potentially using a HybridSPE-Precipitation cartridge to remove phospholipids [1].
  • Key Metrics for Comparison: In your study, directly compare the two methods using these critical metrics:
    • Recovery (%): Spike samples with a known amount of isotope-labeled PFTeDA and calculate the percentage recovered.
    • Precision: Measure the relative standard deviation (RSD) across multiple replicates.
    • Matrix Effects: Quantify ion suppression or enhancement in the MS/MS system.
    • Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably measured.
  • Validate with Certified Materials: Include a certified reference soil or tissue with known PFAS concentrations to validate your results, as demonstrated in other method comparison studies [2].

References

PFTeDA regulatory limits different agencies worldwide

Author: Smolecule Technical Support Team. Date: February 2026

PFTeDA Limits & Reported Concentrations

Source / Jurisdiction Medium Concentration Type of Value
Hawaii Department of Health (US) [1] Drinking Water 260 ppt (or 0.26 µg/L) Guidance Level
Minnesota (US) [2] Groundwater 2,000 ppt Advisory Level
Boone et al. Study [3] Drinking Water (US Plants) 0.13 ng/L (Minimum Reporting Level) Detected Concentration
Taiwan Children's Serum [3] Human Blood Serum 27.4 - 30.7 ng/mL Detected Concentration (Biomonitoring)

Experimental Protocols for PFAS Analysis

While a specific protocol for PFTeDA alone is not detailed, the most relevant and authoritative method for environmental sampling is EPA Method 1633. This method is used for detecting a wide range of PFAS, including PFTeDA, in various matrices like water, soil, and tissue [4].

The core workflow of this method can be summarized as follows:

start Sample Collection extraction Sample Extraction start->extraction cleanup Extract Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quant Data Quantification analysis->quant

Key Steps in EPA Method 1633 Workflow:

  • Sample Collection: Environmental samples (water, soil, etc.) are collected using specific protocols to avoid contamination [4].
  • Sample Extraction: The analytical portion (e.g., 5g of solid sample) undergoes extraction. EPA Method 1633 typically uses a methanol-based solvent in combination with an alkaline solution for solid samples. A key difference between methods is the use of Solid Phase Extraction (SPE) for concentration and cleanup in the official EPA method versus alternative in-house methods that may use techniques like drying under nitrogen and reconstitution [4].
  • Extract Cleanup: The extract is purified to remove interfering compounds that could affect the analysis. This often involves using carbon-based cleanup agents like ENVI-Carb [4].
  • LC-MS/MS Analysis: The cleaned extract is analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique separates the various PFAS compounds (like PFTeDA) and identifies them based on their unique mass-to-charge ratio, providing high sensitivity and specificity [4].
  • Data Quantification: The detected levels of PFTeDA and other PFAS are quantified by comparing the instrument's signal to a calibration curve created from known standard concentrations [4].

Regulatory Context for PFAS

The scarcity of PFTeDA-specific limits reflects the current broader regulatory landscape for PFAS.

  • Focus on Common PFAS: Most regulatory action to date has focused on more prevalent and well-studied PFAS like PFOA and PFOS. The U.S. EPA has set enforceable Maximum Contaminant Levels (MCLs) of 4 parts per trillion (ppt) for these two compounds in drinking water [1] [5].
  • Group-Based Approaches: Some jurisdictions are moving towards regulating PFAS as a class or setting group-based limits. For example, Canada has proposed an objective of 30 ng/L for the sum of 25 specified PFAS in drinking water, which may include PFTeDA [6].
  • Scientific Basis for Regulation: The IARC has classified PFOA as "carcinogenic to humans" and PFOS as "possibly carcinogenic to humans," which drives regulatory focus on these compounds [6]. While similar toxicity data for PFTeDA is still emerging, studies indicate it can induce oxidative stress and affect mitochondrial function in zebrafish, providing a scientific basis for future risk assessment [3].

Research Recommendations

To build upon this information in your research:

  • Consult State Agencies: Given the limited federal-level data, check the environmental or health departments of states with known PFAS issues (e.g., Michigan, New York, California) for the most recent and potentially unpublished guidelines.
  • Monitor International Bodies: Keep track of updates from the European Chemicals Agency (ECHA) and national bodies in the EU, as they are considering broad restrictions on PFAS as a class [7] [8].
  • Focus on Analytical Methods: For your experimental work, using EPA Method 1633 as a benchmark will ensure your data is comparable with regulatory and academic studies.

References

PFTeDA removal efficiency water treatment technologies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Removal Technologies for PFTeDA

The table below summarizes the available performance data and key findings for technologies applied to PFTeDA removal.

Technology Removal Efficiency / Performance Data for PFTeDA Key Findings & Context
Biochar Adsorption High removal capacity, preferential adsorption of long-chain PFAS [1] Testing showed Pinewood and Date Seed biochars had a comparable and high adsorption capacity for long-chain PFAS like PFTeDA [1].
Granular Activated Carbon (GAC) High effectiveness for long-chain PFAS [2] GAC is more effective for long-chain PFAS (including PFTeDA) than for short-chain types; removal relies on hydrophobic and electrostatic forces [2].
Reverse Osmosis (RO) >99% removal efficiency for various PFAS [2] Although a specific figure for PFTeDA is not listed, RO is documented to remove over 99% of many PFAS, and its efficiency generally increases with molecular size/chain length [2].
Ion Exchange Resins Moderate to High effectiveness [2] Effective for a wide range of PFAS; performance is influenced by resin characteristics and water matrix composition [2].

Deep Dive into Biochar Adsorption

The most detailed experimental data for PFTeDA removal comes from a study on eco-friendly biochars. Here is a summary of the core methodology and findings.

  • Adsorbents Tested: Pinewood biochar (from gasification) and Date Seed biochar (from high-temperature pyrolysis) [1].
  • Experimental Setup: Batch adsorption tests were conducted by placing a fixed quantity of biochar in contact with contaminated solutions containing PFTeDA, among other PFAS [1].
  • Analytical Method: Liquid samples were centrifuged, filtered, and then analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to determine concentrations [1].
  • Key Result: Both biochars demonstrated a high and comparable adsorption capacity for PFTeDA, consistent with the trend of more efficient removal of long-chain PFAS [1].

The following diagram illustrates the experimental workflow used in this biochar adsorption study:

biochar_workflow Start Prepare Biochar Adsorbents A Spike Solution with PFTeDA and other PFAS Start->A B Add Biochar to Solution (Batch Sorption Test) A->B C Shake for 24 Hours (Equilibrium Time) B->C D Centrifuge Sample C->D E Filter Supernatant (0.22 µm filter) D->E F Analyze Filtrate via HPLC-MS/MS E->F End Calculate Removal Efficiency and Adsorption Capacity F->End

Experimental Workflow for PFTeDA Biochar Adsorption

Insights for Technology Selection

When evaluating removal technologies for PFTeDA, consider these broader insights from the research:

  • Chain Length Matters: Technologies like GAC and biochar adsorption consistently show higher affinity and removal efficiency for long-chain PFAS like PFTeDA compared to their short-chain counterparts [2] [1].
  • Treatment Trains are Promising: Given that no single technology is perfect for all scenarios, the literature suggests that integrated systems and treatment trains are a potential approach to effectively manage PFAS-contaminated water [3]. For instance, a concentration step like RO could be followed by a destructive technology.
  • Data is Still Emerging: The scarcity of specific, head-to-head comparison data for PFTeDA across all technologies under identical conditions is a current limitation. Many studies focus on more common PFAS like PFOA and PFOS.

References

×

XLogP3

9

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

1

Exact Mass

713.9545396 Da

Monoisotopic Mass

713.9545396 Da

Heavy Atom Count

43

UNII

CY7BGN3727

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

376-06-7

Wikipedia

Perfluorotetradecanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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